molecular formula C10H12N2O B150758 (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 4589-66-6

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Cat. No.: B150758
CAS No.: 4589-66-6
M. Wt: 176.21 g/mol
InChI Key: DTWCONPNVHZPJS-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol (CAS: 4589-66-6) is a benzimidazole derivative with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol. This chemical is characterized by a density of 1.2±0.1 g/cm³ and a flash point of 187.3±20.9 °C . Proper handling and storage are essential for maintaining its integrity; it should be sealed in a dry environment and stored at 2-8°C . The benzimidazole core is a privileged structure in medicinal chemistry and is considered a steric equivalent of naturally occurring nucleotides, enabling interactions with the biopolymers of living systems . Benzimidazole derivatives are extensively investigated for their diverse pharmacological significance, particularly in oncology . They represent a key scaffold for developing potential anticancer agents, with some derivatives functioning as DNA minor groove-binding ligands or exhibiting inhibitory activity against crucial enzymes like human topoisomerase I (Hu Topo I) . This mechanism can disrupt DNA replication and lead to cell cycle arrest, such as in the G2/M phase, making such compounds valuable tools for studying cancer cell proliferation . As a functionalized benzimidazole, this compound serves as a versatile building block, or "bench compound," for synthesizing a wide array of more complex derivatives . Its structure, featuring a hydroxymethyl group, allows for further chemical modifications, enabling researchers to explore structure-activity relationships (SAR) in various fields, from drug discovery to materials science . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1,2-dimethylbenzimidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWCONPNVHZPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388188
Record name (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4589-66-6
Record name (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol (CAS 4589-66-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and predicted spectral data for (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol. Due to the limited availability of published experimental data for this specific molecule, this guide combines information from suppliers with established chemical principles and data from analogous structures to offer a reliable resource for research and development.

Core Physicochemical Properties

PropertyValueSource
CAS Number 4589-66-6[1][2]
Molecular Formula C₁₀H₁₂N₂O[1][2][3]
Molecular Weight 176.22 g/mol [1]
Physical Form Solid[1][2]
Purity Typically ≥98%[2][3]
Storage Sealed in dry, 2-8°C[1][2]
InChI Key DTWCONPNVHZPJS-UHFFFAOYSA-N[1][2]

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on well-established benzimidazole chemistry. The most direct approach involves the reduction of the corresponding aldehyde, 1,2-dimethyl-1H-benzimidazole-5-carbaldehyde, which is commercially available.

A general and reliable method for the reduction of an aldehyde to a primary alcohol is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[4] This reaction is typically performed at room temperature or below and is known for its high yield and selectivity.

Proposed Experimental Protocol: Reduction of 1,2-dimethyl-1H-benzimidazole-5-carbaldehyde

Materials:

  • 1,2-dimethyl-1H-benzimidazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-dimethyl-1H-benzimidazole-5-carbaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the dropwise addition of deionized water at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude this compound by column chromatography on silica gel or by recrystallization.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start 1,2-dimethyl-1H-benzimidazole-5-carbaldehyde reagents 1. NaBH4, Methanol, 0 °C 2. H2O (quench) start->reagents Reduction extraction Ethyl Acetate Extraction reagents->extraction purification Column Chromatography / Recrystallization extraction->purification product This compound purification->product

Proposed synthesis workflow for the target compound.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on the known values for the benzimidazole core and its substituents.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would likely exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6s1HH-4
~7.3d1HH-7
~7.1d1HH-6
~4.8s2H-CH₂OH
~3.7s3HN-CH₃
~2.6s3HC-CH₃
~2.0 (broad)s1H-OH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum in CDCl₃ would likely show the following signals:

Chemical Shift (δ, ppm)Assignment
~152C2
~141C7a
~137C5
~135C3a
~123C6
~119C4
~109C7
~65-CH₂OH
~30N-CH₃
~13C-CH₃
IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1620, ~1500Medium-StrongC=C and C=N ring stretching
~1050StrongC-O stretch (primary alcohol)
MS (Mass Spectrometry)

The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or the mechanism of action for this compound. However, the benzimidazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[5][6] Derivatives of benzimidazole have been reported to exhibit various activities, including antimicrobial, antiviral, and anticancer properties.[5][6]

The presence of the 1,2-dimethylated benzimidazole core suggests that this compound could be investigated for similar biological activities. Further research, including in vitro and in vivo assays, would be necessary to determine its specific biological profile and to elucidate any potential involvement in cellular signaling pathways.

G cluster_compound This compound cluster_assays Potential Biological Screening cluster_pathways Potential Signaling Pathway Involvement (Hypothetical) compound Target Compound antimicrobial Antimicrobial Assays compound->antimicrobial Investigate antiviral Antiviral Assays compound->antiviral Investigate anticancer Anticancer Assays compound->anticancer Investigate pathway1 Pathway A antimicrobial->pathway1 Possible Modulation pathway2 Pathway B antiviral->pathway2 Possible Modulation pathway3 Pathway C anticancer->pathway3 Possible Modulation

Hypothetical investigation workflow for biological activity.

Safety Information

Based on supplier safety data sheets, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound.[6] Work should be conducted in a well-ventilated area.[6]

References

An In-depth Technical Guide to the Synthesis and Crystal Structure Analysis of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive technical framework for the synthesis and crystallographic analysis of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol. The experimental protocols and data presentation formats are based on established methodologies for analogous benzimidazole derivatives. As of the time of this writing, specific crystal structure data for the title compound is not available in the public domain. Therefore, this guide is intended to serve as a detailed procedural reference for researchers aiming to perform this analysis.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction (SC-XRD), is crucial for understanding structure-activity relationships (SAR) and for rational drug design.[2][3] This guide outlines the essential experimental protocols for the chemical synthesis, crystallization, and subsequent structural elucidation of the novel compound this compound.

Experimental Protocols

The overall process involves a multi-step chemical synthesis to obtain the target compound, followed by the growth of high-quality single crystals, and finally, analysis by X-ray diffraction to determine the molecular structure.

The synthesis of 1,2-disubstituted benzimidazoles can be efficiently achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[1][4][5][6] A plausible synthetic route for the title compound is a multi-step process starting from commercially available precursors.

Step 1: Synthesis of (4-amino-3-(methylamino)phenyl)methanol This intermediate is a key precursor. A potential route involves the selective N-methylation and reduction of a suitable nitroaniline derivative.

Step 2: Cyclization to form the Benzimidazole Core

  • In a round-bottom flask, dissolve the precursor, (4-amino-3-(methylamino)phenyl)methanol (1 mmol), in methanol or ethanol (10 mL).

  • Add acetic acid (1.2 mmol). The reaction can be catalyzed by a small amount of a mineral acid like HCl or a solid acid catalyst.[7]

  • The reaction mixture is refluxed for 4-6 hours. Progress is monitored using thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

Step 3: N-methylation of the Imidazole Ring

  • The crude (1-methyl-1H-benzo[d]imidazol-5-yl)methanol is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 mmol) is added, and the mixture is stirred for 30 minutes at room temperature.

  • Methyl iodide (CH₃I) (1.5 mmol) is added dropwise, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched with water and extracted with an appropriate solvent like ethyl acetate.

  • The organic phase is washed with brine, dried, and concentrated.

Step 4: Purification The final crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

High-quality single crystals are paramount for successful X-ray diffraction analysis.[2]

  • Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) at a slightly elevated temperature.

  • Allow the solution to cool slowly to room temperature.

  • The technique of slow evaporation is commonly employed. The saturated solution is left in a loosely covered vial in a vibration-free environment for several days to weeks to allow for the slow formation of well-ordered crystals.

  • Alternatively, vapor diffusion can be used, where a vial containing the solution of the compound is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble.

The following outlines a general procedure for SC-XRD data collection and structure refinement.[8][9][10]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection:

    • Data is collected on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS area detector.[8]

    • The X-ray source is typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • The crystal is maintained at a low temperature (e.g., 100 K or 150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • A series of diffraction images are collected over a range of crystal orientations (omega and phi scans).

  • Data Processing:

    • The collected raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz and polarization effects.

    • The unit cell parameters are determined from the positions of the Bragg reflections.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This yields an initial model of the molecular structure.[11]

    • The structural model is then refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

    • The final refinement statistics (e.g., R1, wR2, and Goodness-of-Fit) are used to assess the quality of the final structural model.

Data Presentation

The quantitative results from a crystal structure analysis are typically summarized in standardized tables for clarity and comparison. The following tables are templates for the expected data.

Table 1: Crystal Data and Structure Refinement Details for this compound.

Parameter Value
Empirical formula C₁₀H₁₂N₂O
Formula weight 176.22 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal system To be determined
Space group To be determined
Unit cell dimensions
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z (molecules/unit cell) To be determined
Calculated density (Mg/m³) To be determined
Absorption coefficient To be determined mm⁻¹
F(000) To be determined
Crystal size e.g., 0.20 x 0.15 x 0.10 mm³
θ range for data collection e.g., 2.0 to 28.0°
Reflections collected To be determined
Independent reflections To be determined [R(int) = x.xxxx]
Goodness-of-fit on F² To be determined
Final R indices [I>2σ(I)] R1 = x.xxxx, wR2 = x.xxxx

| R indices (all data) | R1 = x.xxxx, wR2 = x.xxxx |

Table 2: Selected Bond Lengths (Å) (Illustrative).

Bond Length (Å)
N1-C2 e.g., ~1.38
N3-C2 e.g., ~1.38
C4-C5 e.g., ~1.39
C5-C10(O) e.g., ~1.45

| C10-O1 | e.g., ~1.43 |

Table 3: Selected Bond Angles (°) (Illustrative).

Angle Angle (°)
N1-C2-N3 e.g., ~110
C2-N1-C7a e.g., ~108
C4-C5-C6 e.g., ~120
C4-C5-C10(O) e.g., ~120

| C5-C10-O1 | e.g., ~109.5 |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and molecular structures.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction Analysis cluster_output Final Output start Starting Materials synthesis Chemical Synthesis (Cyclization & Methylation) start->synthesis purification Purification (Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection SC-XRD Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Structural Model & Crystallographic Data refinement->final_structure

Caption: Experimental workflow for the synthesis and structural analysis.

Caption: Molecular structure of this compound.

References

Solubility profile of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines an inferred solubility profile based on the compound's chemical structure and established principles of solvency. Furthermore, it details standardized experimental protocols for the precise determination of solubility, a critical parameter in pharmaceutical research and development.

Inferred Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a benzimidazole core, a heterocyclic aromatic system containing two nitrogen atoms, along with a hydroxymethyl group (-CH₂OH) and two methyl groups.

The presence of the nitrogen atoms in the imidazole ring and the hydroxyl group introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (from the -OH group) and as a hydrogen bond acceptor (at the nitrogen and oxygen atoms). The dimethylated benzimidazole core contributes to the molecule's lipophilicity. The interplay of these features suggests a solubility profile that favors polar solvents, particularly those capable of hydrogen bonding.

Based on these structural characteristics, the following qualitative solubility profile is inferred:

Solvent ClassSolvent ExamplesInferred SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe hydroxyl group and the nitrogen atoms of the benzimidazole ring can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be moderate, potentially increasing in lower alcohols like ethanol and methanol due to their organic character.
Polar Aprotic DMSO, DMF, AcetoneModerate to HighThese solvents can act as hydrogen bond acceptors and have high dielectric constants, enabling them to solvate polar molecules effectively. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are anticipated to be good solvents for this compound.
Non-Polar Hexane, TolueneLowThe significant polarity imparted by the hydroxyl and benzimidazole moieties makes it unlikely to be readily soluble in non-polar solvents that primarily interact through weaker van der Waals forces.
Chlorinated DichloromethaneLow to ModerateStudies on similar benzimidazole structures have indicated low solubility in chloroalkanes[1]. While some interaction is possible, high solubility is not expected.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for applications ranging from drug formulation to process chemistry. The following are standardized methods for quantifying the solubility of a solid compound in a liquid solvent.

Equilibrium Shake-Flask Method

This is a widely recognized and robust method for determining thermodynamic equilibrium solubility.[2]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a flask or vial).

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.

  • Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to ensure no solid particles remain in the liquid phase.

  • Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A pre-established calibration curve of the compound is used to convert the analytical signal to a concentration value (e.g., mg/mL or mol/L).

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS techniques can be employed.

Methodology (Example using 96-well plates):

  • Dispensing: A small, precise amount of the solid compound is dispensed into the wells of a 96-well plate.

  • Solvent Addition: A known volume of each test solvent is added to the respective wells.

  • Mixing and Incubation: The plate is sealed and agitated at a constant temperature to facilitate dissolution.

  • Analysis: The concentration of the dissolved compound can be determined directly in the plate using a plate reader (e.g., UV-Vis spectrophotometry) if the compound has a suitable chromophore and the solvent does not interfere. Alternatively, aliquots can be withdrawn for analysis by other methods like LC-MS.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid This compound B Add known volume of solvent A->B Combine C Agitate at constant temperature (24-72h) B->C Incubate D Centrifuge sample C->D Achieve Equilibrium E Filter supernatant D->E Separate solid F Analyze filtrate (e.g., HPLC) E->F Obtain saturated solution G Quantify concentration using calibration curve F->G Generate data

Caption: Generalized experimental workflow for solubility determination.

References

The Benzimidazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Benzimidazole-Based Compounds

Introduction

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as one of the most significant "privileged scaffolds" in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines enables it to interact with a diverse array of biological targets, leading to a remarkable spectrum of pharmacological activities.[1][2] The discovery of a benzimidazole moiety as an axial ligand for cobalt in vitamin B12 was an early indication of its profound biological importance.[1][3] This guide provides a technical overview of the historical milestones, key discoveries, and experimental foundations related to benzimidazole-based compounds, a class that has yielded blockbuster drugs for treating conditions ranging from parasitic infections to peptic ulcers and cancer.[4]

Early Discovery and Synthesis

The story of benzimidazole chemistry began in 1872, when Hoebrecker reported the first synthesis of 2,5-dimethyl-1H-benzo[d]imidazole.[1][3] This seminal work established the foundation for synthetic methodologies to construct this versatile heterocycle.[1] The most classical and widely adopted method for synthesizing the benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions and often at high temperatures.[1][5] An alternative classical route involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidation step to form the aromatic benzimidazole ring.[1]

The initial biological significance of the benzimidazole core was hypothesized by Woolley in 1944, who noted its structural similarity to purines, suggesting it could evoke biological responses.[6][7] However, it was the identification of 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole as an integral part of vitamin B12's structure in the 1950s that catalyzed intense interest in this chemical class.[3]

The Rise of Benzimidazoles as Therapeutic Agents

The journey of benzimidazole derivatives from laboratory curiosities to essential medicines is highlighted by major breakthroughs in distinct therapeutic areas, particularly as anthelmintics and anti-ulcer agents.[1]

Anthelmintic Benzimidazoles

The introduction of Thiabendazole in 1961 marked the first major therapeutic application of a benzimidazole compound as a potent anthelmintic agent.[6] This discovery paved the way for the development of a series of related drugs with improved efficacy and a broader spectrum of action, including Mebendazole (1971), Albendazole (1975), and Flubendazole.[6] These agents exert their effect by binding to the protein tubulin in parasitic worms, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton is selectively toxic to the parasites.[8]

Proton Pump Inhibitors (PPIs)

The development of benzimidazole-based Proton Pump Inhibitors (PPIs) represents a landmark achievement in pharmaceutical history.[1] The quest for more effective anti-ulcer agents than the existing H2-receptor antagonists led researchers to explore novel chemical scaffolds.[1] This research culminated in the discovery of omeprazole, the first PPI, which revolutionized the treatment of acid-related gastrointestinal disorders. Other prominent members of this class include lansoprazole, pantoprazole, and esomeprazole.[9] These drugs act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach, thereby blocking gastric acid secretion.

Expansion into Diverse Therapeutic Areas

The versatility of the benzimidazole scaffold has allowed for its development into a wide range of therapeutic agents beyond anthelmintics and PPIs.[10][11] Today, benzimidazole-containing drugs are used as:

  • Antihypertensives: Angiotensin II receptor blockers like Telmisartan and Candesartan.[8]

  • Antihistamines: Drugs such as Astemizole (discovered in 1977) and Mizolastine.[6][8]

  • Anticancer Agents: Compounds like Abemaciclib and the PARP inhibitor Veliparib have shown significant promise in oncology.[12]

  • Antifungals: Fungicides such as Benomyl and Carbendazim also target tubulin, but in fungal cells.[8]

  • Anticoagulants: For example, Dabigatran.[8]

  • Antivirals and Antimicrobials: The benzimidazole core is a key component in various compounds developed to combat viral and bacterial infections.[9][13]

Experimental Protocols

The synthesis of the benzimidazole scaffold is a fundamental process in the development of these drugs. Below are generalized protocols for the two most common classical synthesis methods.

Protocol 1: Phillips Condensation of o-Phenylenediamine and a Carboxylic Acid

This method is a one-step process involving direct condensation and cyclization.[1]

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).

  • Reaction: Add a strong acid, such as 4N hydrochloric acid or polyphosphoric acid (PPA), which can also serve as the solvent.

  • Heating: Heat the reaction mixture at a high temperature (typically 100-250°C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is poured into ice-cold water and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the benzimidazole product.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction & Heating cluster_workup 3. Work-up & Purification A Dissolve o-Phenylenediamine (1.0 eq) and Carboxylic Acid (1.0-1.2 eq) B Add Strong Acid (e.g., 4N HCl or PPA) A->B Add Catalyst C Heat Mixture (100-250°C) Monitor by TLC B->C Initiate Reaction D Cool and Pour into Ice Water C->D On Completion E Neutralize with Base to Precipitate D->E F Filter and Wash Crude Product E->F G Purify by Recrystallization F->G H Pure Substituted Benzimidazole G->H Final Product

Caption: Signaling pathway for the mechanism of action of benzimidazole PPIs.

Quantitative Data Summary

The potency of benzimidazole derivatives is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the growth inhibition (GI50) values. Below is a summary of representative data for key compounds.

CompoundClassTargetAssayIC50 / GI50 ValueReference
Mebendazole AnthelminticTubulin PolymerizationAscaris suum extract~1 µM[6]
Omeprazole PPIH+/K+-ATPaseHog gastric vesicles~4 µM-
Telmisartan AntihypertensiveAngiotensin II Receptor (AT1)Radioligand binding~3.7 nM-
Veliparib AnticancerPARP-1/2Enzyme inhibitionPARP-1: 5.2 nM, PARP-2: 2.9 nM[12]
Compound 3 AnticancerTubulin PolymerizationA549 lung cancer cells2.4 µM (GI50)[14]
Compound 8I AnticancerTopoisomerase IK562 leukemia cells2.68 µM (IC50)[12]

Note: Specific values can vary based on experimental conditions and assay types. The data presented is for comparative purposes.

Conclusion

From its initial synthesis in the 19th century to its central role in modern medicine, the benzimidazole scaffold has proven to be a remarkably versatile and fruitful starting point for drug discovery. [2][15]Its unique structural and electronic properties allow for interactions with a vast range of biological targets, leading to treatments for a wide spectrum of diseases. [3][7]The ongoing research into novel benzimidazole derivatives continues to expand their therapeutic potential, with new applications in areas like oncology and neurodegenerative diseases constantly being explored. [7][12]The rich history and broad utility of benzimidazole ensure its continued importance in the field of medicinal chemistry for years to come.

References

Methodological & Application

Application Notes and Protocols for (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol. The following protocols and notes are based on general methodologies for handling benzimidazole derivatives in a cell culture setting. Researchers should perform initial dose-response studies to determine the optimal working concentrations for their specific cell lines and assays.

Introduction

This compound is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, and antiviral properties[1]. The benzimidazole scaffold is a "privileged structure" found in numerous FDA-approved drugs[1]. These compounds are known to interact with various biological targets, including enzymes and receptors, and can modulate different signaling pathways. The utility of this compound in cell-based assays is projected based on the activities of structurally similar compounds.

Physicochemical Properties and Storage

PropertyValueReference
CAS Number 4589-66-6[2]
Molecular Formula C10H12N2O[2]
Molecular Weight 176.22 g/mol [2]
Appearance White to off-white solidGeneral observation
Solubility Soluble in DMSO, Methanol, and Ethanol. Poorly soluble in water.General for benzimidazoles[3]
Storage Store at -20°C for long-term storage. Protect from light and moisture. Stock solutions can be stored at -20°C or -80°C.General laboratory practice

Hypothetical Biological Activity and Data Presentation

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
MCF-7 Breast CancerMTT4815.2
A549 Lung CancerMTT4822.8
HeLa Cervical CancerMTT4818.5
PC-3 Prostate CancerMTT4835.1

Experimental Protocols

Preparation of Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Hypothetical Signaling Pathway

Many benzimidazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical mechanism where this compound inhibits a receptor tyrosine kinase (RTK) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Compound This compound Compound->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro anticancer activity of this compound.

G start Start prep Prepare Stock Solution of Compound in DMSO start->prep seed Seed Cancer Cells in 96-well Plates prep->seed treat Treat Cells with Serial Dilutions of Compound seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cell Viability (MTT) Assay incubate->assay read Measure Absorbance at 570 nm assay->read analyze Analyze Data and Determine IC50 read->analyze end End analyze->end

Caption: General workflow for in vitro cytotoxicity testing.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes[5].

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for detailed safety information. The solvent, methanol, is toxic and flammable[6][7][8]. DMSO is readily absorbed through the skin. Handle with care.

References

Application Note: In Vitro Proliferation Assay for (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This application note describes an in vitro assay for evaluating the cytotoxic and anti-proliferative effects of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. As the metabolic activity of cells is proportional to the number of viable cells, this assay provides a quantitative measure of cell proliferation and viability in response to a test compound. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1] This reduction is primarily carried out by mitochondrial dehydrogenases.[1] The resulting formazan crystals are insoluble in aqueous solution and are solubilized using a detergent or organic solvent. The absorbance of the solubilized formazan is then measured spectrophotometrically, typically at a wavelength of 570 nm.[1] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and proliferation.

Materials and Reagents

  • This compound

  • Human cancer cell lines (e.g., A549, HCC1937, MDA-MB-468)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Detergent reagent (e.g., SDS in HCl)[2]

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow

Caption: Experimental workflow for the MTT-based cell proliferation assay.

Detailed Protocol

1. Cell Seeding:

  • Culture selected human cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[1]

  • Incubate the plate for 24 hours to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

  • After the 24-hour incubation period, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Assay:

  • Following the treatment incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.[1]

  • Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[1]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, from the dose-response curve.

Data Presentation

The quantitative data obtained from this assay can be summarized in a table for easy comparison of the cytotoxic effects of this compound on different cell lines and at various incubation times.

Cell LineIncubation Time (hours)IC50 (µM)
A54924>100
4875.3
7252.1
HCC19372489.5
4861.8
7243.7
MDA-MB-46824>100
4882.4
7265.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, many benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like topoisomerase or kinases, or by inducing apoptosis. Further investigation into the mechanism of action would be required to delineate the specific signaling pathways affected by this compound.

signaling_pathway cluster_cell Cancer Cell compound This compound target Potential Molecular Target (e.g., Kinase, Topoisomerase) compound->target Inhibition proliferation_pathway Cell Proliferation Signaling Pathway target->proliferation_pathway Blocks apoptosis_pathway Apoptosis Signaling Pathway target->apoptosis_pathway Activates cell_cycle Cell Cycle Progression proliferation_pathway->cell_cycle apoptosis Apoptosis apoptosis_pathway->apoptosis proliferation Cell Proliferation cell_cycle->proliferation

Caption: Putative mechanism of action for a benzimidazole-based anticancer agent.

References

High-Throughput Screening of Benzimidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of benzimidazole derivatives, a chemical scaffold of significant interest in drug discovery due to its wide range of biological activities. These guidelines are intended to assist researchers in identifying and characterizing novel benzimidazole-based compounds with therapeutic potential.

Introduction to Benzimidazole Derivatives in Drug Discovery

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This privileged structure is found in numerous FDA-approved drugs and serves as a versatile scaffold for the development of new therapeutic agents. Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Their ability to interact with a variety of biological targets makes them ideal candidates for high-throughput screening campaigns aimed at discovering novel drug leads.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for screening a library of benzimidazole derivatives involves several key stages, from assay development to hit validation. The goal is to efficiently test thousands of compounds to identify those that exhibit a desired biological activity. A generalized workflow is outlined below.

HTS_Workflow General HTS Workflow for Benzimidazole Derivatives Assay_Development Assay Development & Miniaturization (e.g., 384-well format) Pilot_Screen Pilot Screen (Small subset of library) Assay_Development->Pilot_Screen Validate assay performance (Z' > 0.5) Primary_HTS Primary High-Throughput Screen (Full benzimidazole library) Pilot_Screen->Primary_HTS Optimize HTS parameters Data_Analysis Data Analysis & Hit Identification Primary_HTS->Data_Analysis Generate primary screen data Hit_Confirmation Hit Confirmation & Triage Data_Analysis->Hit_Confirmation Select initial 'hits' Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Confirm activity of cherry-picked hits Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Determine potency (IC50) EGFR_Pathway EGFR Signaling Pathway Inhibition by Benzimidazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Benzimidazole Benzimidazole Inhibitor Benzimidazole->EGFR Inhibition MAPK_Pathway MAPK Signaling Pathway Inhibition Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Benzimidazole Benzimidazole Inhibitor Benzimidazole->RAF Inhibition PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzimidazole Benzimidazole Inhibitor Benzimidazole->PI3K Inhibition

Application Notes and Protocols for (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol is a member of the benzimidazole class of heterocyclic aromatic organic compounds. While specific mechanism of action studies for this particular molecule are not extensively available in the public domain, the benzimidazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds. Derivatives of benzimidazole have demonstrated a wide range of therapeutic potential, including anticancer, neuroprotective, and antimicrobial activities.[1][2][3] This document provides a generalized framework for investigating the mechanism of action of this compound, based on the known activities of structurally related benzimidazole derivatives. The protocols and pathways described herein are intended to serve as a starting point for researchers.

Potential Mechanisms of Action

Based on studies of related benzimidazole derivatives, this compound could potentially exert its biological effects through one or more of the following mechanisms:

  • Inhibition of Topoisomerase I: Many benzimidazole derivatives have been identified as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and transcription.[4][5] Inhibition of this enzyme leads to DNA damage and subsequent cell cycle arrest and apoptosis, making it a key target in cancer therapy.

  • DNA Minor Groove Binding: Some benzimidazoles can bind to the minor groove of DNA, particularly at AT-rich sequences.[4] This interaction can interfere with DNA replication and transcription, contributing to cytotoxic effects.

  • Modulation of Inflammatory Pathways: Certain benzimidazole derivatives have been shown to possess neuroprotective properties by reducing oxidative stress and downregulating pro-inflammatory markers such as TNF-α, IL-6, and NF-κB.[2]

  • GABA-A Receptor Modulation: The benzimidazole scaffold has been explored for its potential to act as a positive allosteric modulator of GABA-A receptors, suggesting a possible role in neurological and psychiatric disorders.[6]

  • Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10): This enzyme is implicated in the pathology of Alzheimer's disease, and some 2-phenyl-1H-benzo[d]imidazole derivatives have been developed as inhibitors.[7]

Data Presentation

The following tables present hypothetical quantitative data for this compound, based on typical values observed for active benzimidazole derivatives in the literature. These tables are for illustrative purposes to guide experimental design.

Table 1: In Vitro Anticancer Activity

Cell LineAssay TypeIC50 (µM)Reference Compound (e.g., Doxorubicin) IC50 (µM)
A549MTT Assay5.20.8
HCC1937MTT Assay8.11.2
MDA-MB-468MTT Assay6.51.0

Table 2: Topoisomerase I Inhibition

CompoundAssay TypeIC50 (µM)Reference Compound (e.g., Camptothecin) IC50 (µM)
This compoundDNA Relaxation Assay155

Table 3: Anti-inflammatory Activity

Inflammatory MarkerAssay TypeCell TypeEC50 (µM)
TNF-αELISALPS-stimulated RAW 264.712.5
IL-6ELISALPS-stimulated RAW 264.718.2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCC1937, MDA-MB-468)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Topoisomerase I DNA Relaxation Assay

Objective: To assess the inhibitory effect of this compound on human topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • This compound

  • Camptothecin (positive control)

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis apparatus

Procedure:

  • Set up the reaction mixture containing reaction buffer, supercoiled DNA, and varying concentrations of this compound or camptothecin.

  • Add human topoisomerase I to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Run the samples on an agarose gel containing ethidium bromide.

  • Visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Protocol 3: Measurement of Inflammatory Cytokines (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Commercial ELISA kits for TNF-α and IL-6

Procedure:

  • Plate RAW 264.7 cells and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Determine the EC50 values for the inhibition of cytokine production.

Visualizations

Topoisomerase_I_Inhibition_Pathway Compound This compound TopoI Topoisomerase I Compound->TopoI Inhibits DNA_Replication DNA Replication & Transcription TopoI->DNA_Replication Enables DNA_Damage DNA Strand Breaks TopoI->DNA_Damage Causes accumulation of cleavable complexes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed pathway of Topoisomerase I inhibition.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines Induces Compound This compound Compound->NFkB_Pathway Inhibits

Caption: Generalized anti-inflammatory signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Potential) Cell_Viability Cell Viability Assay (MTT) Xenograft Tumor Xenograft Model Cell_Viability->Xenograft Topo_Assay Topoisomerase I DNA Relaxation Assay Cytokine_Assay Cytokine Measurement (ELISA) Neuroinflammation Neuroinflammation Model Cytokine_Assay->Neuroinflammation Data_Analysis Data Analysis & Interpretation Xenograft->Data_Analysis Neuroinflammation->Data_Analysis Start Compound Synthesis & Characterization Start->Cell_Viability Start->Topo_Assay Start->Cytokine_Assay

Caption: General experimental workflow for MoA studies.

References

Using (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol as a fluorescent probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Benzimidazole-Based Fluorescent Probes

Disclaimer: Extensive research has not yielded specific data on the use of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol as a fluorescent probe. The following application notes and protocols are based on the well-documented fluorescent properties of the broader class of benzimidazole derivatives.[1][2][3][4] These guidelines are intended to serve as a foundational framework for researchers looking to explore the potential of novel benzimidazole compounds, including this compound, in fluorescence-based applications.

Introduction to Benzimidazole-Based Fluorescent Probes

Benzimidazole and its derivatives form a significant class of heterocyclic compounds that are pivotal in medicinal chemistry and materials science.[5][6] Many of these compounds exhibit intrinsic fluorescence, a property that is highly sensitive to the molecular structure and the surrounding microenvironment.[2][4] This sensitivity makes them excellent candidates for the development of fluorescent probes for various applications, including:

  • pH Sensing: The fluorescence of certain benzimidazole derivatives is pH-dependent, making them suitable for monitoring pH changes in biological systems like lysosomes.[1]

  • Metal Ion Detection: The benzimidazole nucleus can act as a chelating agent for various metal ions. This interaction can lead to a "turn-on" or "turn-off" fluorescent response, enabling the detection of ions such as Cu²⁺ and Zn²⁺.[7]

  • Bioimaging: Due to their ability to penetrate cell membranes and localize in specific organelles or interact with biomolecules like DNA, fluorescent benzimidazoles are valuable tools for cellular imaging.[1][8]

  • Sensing of Biomolecules: Modified benzimidazoles have been designed to selectively detect biologically important molecules.[6]

The photophysical properties of benzimidazole derivatives, such as their absorption and emission wavelengths, are influenced by substituents on the benzimidazole core.[1][2] For instance, electron-donating or electron-withdrawing groups can shift the fluorescence spectra and alter the quantum yield.[1]

Quantitative Data of Representative Benzimidazole Probes

The following table summarizes the photophysical properties of several benzimidazole derivatives from published literature to provide a comparative overview.

Compound ClassExcitation Max (λex)Emission Max (λem)Application HighlightReference
Methoxycarbonyl-substituted Benzimidazole~458 nmNot SpecifiedpH-sensitive probe for imaging bacterial biofilms.[1][1]
Hydroxy-substituted Benzimidazole Derivatives330-335 nmNot SpecifiedExhibit intramolecular proton transfer; high fluorescence efficiency.[2][2]
2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP)Not Specified542 nm / 462 nmRatiometric turn-on sensor for Zn²⁺ and turn-off sensor for Cu²⁺.[7][7]
Phenyl-substituted Benzimidazoles347-355 nm410-560 nmDNA minor groove binding agents for potential anticancer therapy.[8][8]

Experimental Protocols

Herein are generalized protocols for the characterization and application of a novel benzimidazole derivative as a fluorescent probe.

Protocol 1: Characterization of Photophysical Properties

This protocol outlines the steps to determine the fundamental fluorescent properties of a new benzimidazole compound.

Objective: To determine the absorption, excitation, and emission spectra, as well as the quantum yield and photostability of the probe.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline (PBS))

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Reference dye with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the benzimidazole compound in a suitable solvent like DMSO.

  • Absorption Spectrum:

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.

    • Record the absorbance spectrum using a UV-Vis spectrophotometer over a range of 200-800 nm to determine the maximum absorption wavelength (λ_abs_).

  • Fluorescence Spectra:

    • Using the same solution, place the cuvette in a fluorometer.

    • Set the excitation wavelength to the determined λ_abs_ and scan the emission spectrum to find the maximum emission wavelength (λ_em_).

    • Set the emission wavelength to λ_em_ and scan the excitation spectrum to confirm the optimal excitation wavelength (λ_ex_).

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of dilutions of the reference dye and the sample compound with low absorbance (<0.1) at the excitation wavelength.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

    • Calculate the quantum yield (Φ) using the following equation: Φ_sample_ = Φ_ref_ × (I_sample_ / I_ref_) × (A_ref_ / A_sample_) × (η_sample_² / η_ref_²) Where: I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

  • Photostability Assessment:

    • Expose a solution of the compound to continuous excitation light in the fluorometer.

    • Monitor the fluorescence intensity over time. A slow decay in intensity indicates good photostability.

Workflow for Photophysical Characterization

G cluster_prep Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution working Dilute to Working Concentration stock->working uv_vis Measure Absorbance (λabs) working->uv_vis fluoro Measure Fluorescence (λex, λem) uv_vis->fluoro qy Determine Quantum Yield fluoro->qy photo Assess Photostability fluoro->photo data Compile Photophysical Properties qy->data photo->data G probe Benzimidazole Probe (Extracellular) membrane Cell Membrane probe->membrane Passive Diffusion or Active Transport cytoplasm Cytoplasm (Probe Internalized) membrane->cytoplasm nucleus Nucleus cytoplasm->nucleus dna DNA Interaction (Fluorescence Change) nucleus->dna Minor Groove Binding

References

Application of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol in antimicrobial research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Antimicrobial Potential of the Benzimidazole Scaffold

Introduction

While direct antimicrobial studies on (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol are not extensively available in the reviewed literature, the benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry.[1][2] Benzimidazole derivatives, compounds featuring a fused benzene and imidazole ring, are recognized for a wide spectrum of pharmacological effects, including potent antimicrobial, antiviral, anticancer, and anthelmintic activities.[1][3][4][5] This makes the general class of benzimidazoles, including specifically substituted compounds like this compound, promising candidates for antimicrobial drug discovery.

Antimicrobial Spectrum

Benzimidazole derivatives have demonstrated considerable promise as potential agents against a range of clinically relevant pathogens.[1] Their activity spans Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal species (e.g., Candida albicans).[3][4][6] The increasing resistance of these microbes to existing drugs necessitates the exploration of novel chemical scaffolds like benzimidazole.[5]

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[2] Key insights from various studies indicate that:

  • N-1 Position: Substitution at the N-1 position can significantly influence the chemotherapeutic efficacy of the compound.[2] Alkyl chains at this position have been shown to be a factor in antifungal activity.[7]

  • C-2 Position: The C-2 position is crucial for activity, and modifications here can dramatically alter the antimicrobial profile.[3] Attaching various aryl or heterocyclic moieties at this position is a common strategy to enhance potency.[1][4]

  • C-5 Position: Substitutions at the 5- (and 6-) position of the benzene ring, such as with halogen groups (e.g., fluoro, chloro), have been shown to confer significant antifungal activity.[8]

Mechanism of Action

The mechanism of action for benzimidazole derivatives can vary depending on their specific structure and the target organism.[9] One of the well-studied mechanisms, particularly for antibacterial derivatives, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, transcription, and repair.[9][11] Certain benzimidazole derivatives are designed to bind to the ATP-binding site of the Gyrase B (GyrB) subunit, preventing the enzyme from carrying out its function of introducing negative supercoils into DNA, which ultimately leads to bacterial cell death.[10][12][13]

Quantitative Data on Representative Benzimidazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several benzimidazole derivatives against various microbial strains, illustrating the potential of this chemical class.

Compound Class/DescriptionTarget MicroorganismMIC Value (µg/mL)
2-[substituted-1H-pyrazol-4-yl]-1H-benzimidazoles (Compound 28g)Escherichia coli-
2-[substituted-1H-pyrazol-4-yl]-1H-benzimidazoles (Compound 28g)Staphylococcus aureus-
2-[substituted-1H-pyrazol-4-yl]-1H-benzimidazoles (Compound 28f)Candida albicans62.5
2-[substituted-1H-pyrazol-4-yl]-1H-benzimidazoles (Compound 28h)Candida albicans62.5
5-fluoro benzimidazole-1,3,4-oxadiazole hybrid (Compound 4h)Candida albicans (ATCC 90030)1.95 (MIC₅₀)
5-chloro benzimidazole-1,3,4-oxadiazole hybrid (Compound 4p)Candida albicans (ATCC 90030)1.95 (MIC₅₀)
5-chloro benzimidazole-1,3,4-oxadiazole hybrid (Compound 4p)Candida krusei (ATCC 6258)7.8 (MIC₅₀)
1-Decyl-1H-benzo[d]imidazole (Compound 2a)Various FungiActive
1-Octyl-1H-benzo[d]imidazole (Compound 1a)Various FungiActive

Note: Data is compiled from multiple sources for illustrative purposes.[4][7][8] The specific MIC values for compounds 28g against bacteria were described as "good antibacterial activity" without precise numerical values in the source material.[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of a test compound against a specific bacterial or fungal strain, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

1. Objective: To determine the lowest concentration of a test compound (e.g., this compound) that inhibits the visible growth of a microorganism in vitro.[17]

2. Materials and Reagents:

  • Test compound

  • Sterile 96-well microtiter plates[17]

  • Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[16]

  • RPMI-1640 medium for fungi

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[16]

  • Bacterial/fungal culture plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator set to 35-37°C[18]

3. Preparation of Inoculum:

  • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.[18]

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension with a spectrophotometer to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[16]

  • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15][17]

4. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound.[18]

  • Add 100 µL of sterile broth to wells 2 through 12.

  • Add 200 µL of the highest concentration of the test compound to well 1.

  • Transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this serial dilution process down to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (broth and inoculum only).

  • Well 12 serves as the sterility control (broth only).[14]

5. Inoculation and Incubation:

  • Using a multichannel pipette, add 100 µL of the prepared microbial inoculum (from step 3.4) to wells 1 through 11. Do not add inoculum to well 12.[15]

  • The final volume in each well will be 200 µL.

  • Cover the plate and incubate at 35-37°C for 16-24 hours.[15][18]

6. Reading and Interpretation:

  • After incubation, visually inspect the wells for turbidity (growth). A plate reader can also be used to measure optical density (e.g., at 600 nm).[14]

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15]

  • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Visualizations

experimental_workflow Diagram 1: Antimicrobial Screening Workflow Compound Novel Benzimidazole Compound PrimaryScreen Primary Screening (e.g., Disk Diffusion Assay) Compound->PrimaryScreen Decision Zone of Inhibition? PrimaryScreen->Decision Inactive Compound Inactive Decision->Inactive No MIC_Assay Quantitative Assay (Broth Microdilution MIC) Decision->MIC_Assay Yes DetermineMIC Determine MIC Value MIC_Assay->DetermineMIC FurtherStudies Further Studies (MBC, Time-Kill, Mechanism) DetermineMIC->FurtherStudies

Caption: Diagram 1: A generalized workflow for the antimicrobial screening of a novel compound.

mechanism_of_action Diagram 2: Proposed Mechanism of Action cluster_gyrase Bacterial DNA Gyrase GyrB GyrB Subunit (ATP Binding Site) DNA_Supercoiled Supercoiled DNA GyrB->DNA_Supercoiled Energy Replication DNA Replication & Transcription GyrB->Replication Process Blocked GyrA GyrA Subunit (DNA Cleavage/Re-ligation) GyrA->DNA_Supercoiled Compound Benzimidazole Derivative Compound->GyrB Inhibition ATP ATP ATP->GyrB DNA_Relaxed Relaxed DNA DNA_Relaxed->GyrA DNA_Supercoiled->Replication CellDeath Bacterial Cell Death Replication->CellDeath Leads to Connect Connect the the inhibition inhibition to to outcome outcome

Caption: Diagram 2: Inhibition of bacterial DNA gyrase as a potential mechanism of action.

References

Application Notes and Protocols: Anticancer Activity of Benzimidazole Derivatives on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable anticancer effects.[1][2][3] Their structural similarity to purine nucleotides allows them to interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4] This document provides an overview of the anticancer activity of benzimidazole derivatives, with a focus on their effects on human cell lines, and includes detailed protocols for key experimental assays.

Due to a lack of specific publicly available research on (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol , this document will focus on the broader class of benzimidazole derivatives to provide relevant and translatable insights and protocols for researchers in this field.

Data Presentation: In Vitro Cytotoxicity of Benzimidazole Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values of various benzimidazole derivatives against a panel of human cancer cell lines. This data highlights the potential of this class of compounds as anticancer agents.

Table 1: IC50 Values of Benzimidazole Derivatives in Human Cancer Cell Lines

Compound Class/NameCell LineCancer TypeIC50 (µM)Reference
Benzimidazole 1HCT-116Colon Cancer28.5 ± 2.91 µg/mL[5]
Benzimidazole 1MCF-7Breast Cancer31.2 ± 4.49 µg/mL[5]
Benzimidazole 2HCT-116Colon Cancer16.2 ± 3.85 µg/mL[5]
Benzimidazole 2MCF-7Breast Cancer30.29 ± 6.39 µg/mL[5]
Benzimidazole 4HCT-116Colon Cancer24.08 ± 0.31 µg/mL[5]
Benzimidazole 4MCF-7Breast Cancer8.86 ± 1.10 µg/mL[5]
Compound 5MCF-7Breast Cancer17.8 ± 0.24 µg/mL[6]
Compound 5DU-145Prostate Cancer10.2 ± 1.4 µg/mL[6]
Compound 5H69ARSmall Cell Lung Cancer49.9 ± 0.22 µg/mL[6]
Compound 5bHCC1937Breast Cancer2.6 µM[7][8]
Compound 9gHCT-116Colon Cancer0.18 ± 0.03 µM[9]
Compound 9gMCF-7Breast Cancer0.43 ± 0.05 µM[9]
Compound 9gHeLaCervical Cancer0.71 ± 0.08 µM[9]
Compound 9gHepG2Liver Cancer0.63 ± 0.09 µM[9]
MBICMCF-7Breast Cancer0.73 ± 0.0 µM[10][11]
MBICMDA-MB-231Breast Cancer20.4 ± 0.2 µM[10][11]

Table 2: GI50 Values of Benzimidazole Derivatives in NCI-60 Human Tumor Cell Line Screen

CompoundCell Line PanelGI50 Range (µM)Reference
Compound 5l60 Human Cancer Cell Lines0.43 - 7.73 µmol/L[1]
Compounds 11a, 12a, 12b60 Human Cancer Cell Lines0.16 - 3.6 µM[12][13][14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel benzimidazole derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the benzimidazole derivative at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour of staining.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Cell Treatment: Treat cancer cells with the benzimidazole derivative for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer. Many benzimidazole derivatives have been shown to cause G2/M phase arrest.[6][13][14]

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives exert their anticancer effects through various mechanisms, often targeting key cellular processes.

  • Microtubule Inhibition: A significant number of benzimidazole derivatives function as microtubule targeting agents.[10][11] They bind to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.[1][2] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

  • Induction of Apoptosis: Many benzimidazole derivatives induce apoptosis through both intrinsic and extrinsic pathways.[9][15] This can involve the upregulation of pro-apoptotic proteins like Bax and cleaved caspases-3/9, and the downregulation of anti-apoptotic proteins like Bcl-2.[9]

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as:

    • Topoisomerase I (Topo I): Some compounds function as Topo I inhibitors, leading to DNA damage and cell death.[1][12][13][14]

    • PI3Kα: Inhibition of the PI3K/Akt signaling pathway is another mechanism by which these compounds can exert their anticancer effects.[9]

Visualizations

The following diagrams illustrate a common experimental workflow and a key signaling pathway targeted by benzimidazole derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cell_culture Cancer Cell Lines (e.g., MCF-7, HCT-116) treatment Treatment with Benzimidazole Derivative cell_culture->treatment viability_assay MTT Assay for Cell Viability (IC50) treatment->viability_assay apoptosis_assay Annexin V/PI Assay for Apoptosis treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (G2/M Arrest) treatment->cell_cycle_analysis western_blot Western Blotting (Apoptotic & Cell Cycle Proteins) apoptosis_assay->western_blot tubulin_pol Tubulin Polymerization Assay cell_cycle_analysis->tubulin_pol

Caption: General workflow for in vitro evaluation of benzimidazole derivatives.

signaling_pathway benzimidazole Benzimidazole Derivative tubulin β-Tubulin (Colchicine Binding Site) benzimidazole->tubulin Binds to microtubule_disruption Microtubule Polymerization Inhibition tubulin->microtubule_disruption Inhibits mitotic_spindle Mitotic Spindle Disruption microtubule_disruption->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Microtubule disruption pathway by benzimidazole derivatives.

Conclusion

Benzimidazole derivatives represent a promising scaffold for the development of novel anticancer agents. Their diverse mechanisms of action, including microtubule inhibition and induction of apoptosis, make them attractive candidates for further investigation. The protocols and data presented herein provide a framework for researchers to explore the therapeutic potential of this important class of compounds. Further structural modifications and in vivo studies are warranted to develop clinically effective benzimidazole-based cancer therapies.

References

Application Note: Quantification of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol in human plasma. The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. The method has been validated according to established guidelines for bioanalytical method validation and is suitable for use in pharmacokinetic and toxicological studies.

Introduction

This compound is a novel benzimidazole derivative with potential therapeutic applications. To support its development, a reliable and robust analytical method for its quantification in biological matrices is essential. Benzimidazoles are a class of compounds widely used as anthelmintics and fungicides.[1] Analytical methods for benzimidazole residues in biological matrices often involve liquid chromatography coupled with mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[2] This application note presents a detailed protocol for the analysis of this compound in human plasma.

Experimental

Materials and Reagents

  • This compound analytical standard (purity >99%)

  • Internal Standard (IS): this compound-d3 (or a structurally similar benzimidazole)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation

  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation

A protein precipitation method is employed for sample preparation.

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.1-4.0 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Hypothetical MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 177.1 -> Product ion (Q3) m/z 145.1

      • Internal Standard: Precursor ion (Q1) m/z 180.1 -> Product ion (Q3) m/z 148.1

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 30 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).

Method Validation Summary

The method was validated according to international guidelines, assessing linearity, accuracy, precision, limit of quantification, and selectivity.[3]

Table 1: Quantitative Data Summary for Method Validation

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 95.5%
Precision at LLOQ (%CV) 8.2%
Intra-day Accuracy (QC Low, Mid, High) 97.2%, 98.5%, 101.3%
Intra-day Precision (%CV) (QC Low, Mid, High) 6.5%, 4.8%, 3.9%
Inter-day Accuracy (QC Low, Mid, High) 96.8%, 99.1%, 102.0%
Inter-day Precision (%CV) (QC Low, Mid, High) 7.1%, 5.3%, 4.2%
Matrix Effect Minimal, compensated by IS
Recovery > 85%
Conclusion

The developed and validated LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. This method is suitable for supporting preclinical and clinical development of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

    • Store at -20°C.

  • Internal Standard Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of the internal standard in methanol following the same procedure.

    • Store at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with 50:50 methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Add 100 µL of the respective sample (plasma, calibration standard, or QC) to the labeled tubes.

  • Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix.

  • Vortex briefly (2-3 seconds).

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant (approximately 350 µL) to a clean 96-well plate or autosampler vials.

  • The samples are now ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow start Start: Biological Sample (Plasma) sample_prep Sample Preparation: 1. Add Internal Standard 2. Protein Precipitation (Acetonitrile) 3. Centrifugation start->sample_prep supernatant Collect Supernatant sample_prep->supernatant lc_ms LC-MS/MS Analysis: - C18 Reversed-Phase Separation - ESI+ Ionization - MRM Detection supernatant->lc_ms data_analysis Data Analysis: - Peak Integration - Calibration Curve Generation - Quantification lc_ms->data_analysis end End: Concentration of Analyte data_analysis->end

Caption: Experimental workflow for the quantification of this compound.

References

Application Note & Protocol: HPLC-MS Method for the Analysis of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte is crucial for quality control and pharmacokinetic studies. This application note presents a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the selective and quantitative analysis of this compound. The method is designed to be robust and suitable for high-throughput analysis in drug development and research environments.

Principle

The method utilizes reversed-phase HPLC for the separation of this compound from potential matrix components. The analyte is then detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Instrumentation, Chemicals, and Reagents
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven (e.g., Shimadzu Nexera series, Waters ACQUITY UPLC).

    • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad series, Thermo Fisher TSQ series).

    • Analytical balance.

    • pH meter.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.22 µm, PTFE or PVDF).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (LC-MS grade).

    • Methanol (LC-MS grade).

    • Water (LC-MS grade, Type I).

    • Formic acid (LC-MS grade, >99%).

    • Ammonium formate (LC-MS grade).

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask to obtain a 1 mg/mL stock solution.

    • Store the stock solution at 2-8 °C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

    • The concentration range should be appropriate for the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • For drug substance analysis, accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

    • For biological matrices (e.g., plasma), a protein precipitation extraction is recommended:

      • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

      • Vortex for 1 minute.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

HPLC-MS Method
  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      Time (min) % B
      0.0 10
      1.0 10
      5.0 90
      6.0 90
      6.1 10

      | 8.0 | 10 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions: (To be determined by direct infusion of the standard)

      • Hypothetical Precursor Ion [M+H]⁺: m/z 177.1

      • Hypothetical Product Ions: To be determined (e.g., m/z 159.1, m/z 132.1). The fragmentation of the benzimidazole ring often involves the loss of neutral molecules like water or cleavage of side chains.[2][3]

Data Presentation

Table 1: Quantitative Method Parameters

ParameterValue
Retention Time (RT)~ 3.5 min
Precursor Ion (Q1) [M+H]⁺177.1 m/z
Product Ion (Q3) for QuantificationTo be determined
Product Ion (Q3) for ConfirmationTo be determined
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Linearity (r²)> 0.995
Accuracy85-115%
Precision (%RSD)< 15%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC HPLC Separation Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC MS MS/MS Detection HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC-MS analysis.

logical_relationship node_rect Adjust Mobile Phase (pH, Organic %) or Column Peak_Shape Acceptable Peak Shape? node_rect->Peak_Shape Start Method Optimization Start->Peak_Shape Peak_Shape->node_rect No Sensitivity Sufficient Sensitivity? Peak_Shape->Sensitivity Yes Final_Method Final Method Sensitivity->Final_Method Yes node_rect2 Optimize MS Parameters (Voltages, Gas Flows) Sensitivity->node_rect2 No node_rect2->Sensitivity

Caption: Decision tree for method optimization.

References

Application Notes and Protocols for Molecular Docking Simulation of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include but are not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The rigid benzimidazole scaffold serves as a versatile pharmacophore that can be readily functionalized to modulate its biological activity. This document provides a detailed protocol for conducting molecular docking simulations of a specific benzimidazole derivative, (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol, a compound of interest for its potential therapeutic applications.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This information can be invaluable for lead optimization and understanding structure-activity relationships.

Given the broad spectrum of activity of benzimidazole derivatives, several protein targets are of interest for docking studies. These include Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy; Topoisomerase, an enzyme crucial for DNA replication and a target for antibacterial and anticancer agents; and Beta-Tubulin, a component of microtubules and a target for anthelmintic and anticancer drugs.[1][2][3][4] This protocol will provide a general framework adaptable to these and other relevant targets.

Molecular Structure

Ligand: this compound

  • Synonyms: (1,2-dimethyl-1H-benzimidazol-5-yl)methanol

  • Molecular Formula: C10H12N2O

  • Molecular Weight: 176.22 g/mol

  • Structure:

Application: Virtual Screening and Lead Optimization

Molecular docking of this compound can be applied to:

  • Identify potential protein targets: By docking the compound against a panel of known drug targets, one can hypothesize its mechanism of action.

  • Predict binding affinity: The docking score can provide an estimation of the binding energy, helping to rank potential drug candidates.

  • Elucidate binding modes: Understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein can guide the design of more potent and selective derivatives.

  • Structure-based drug design: The insights gained from docking can inform the rational design of new analogs with improved pharmacological profiles.

Experimental Protocols

This section outlines the general workflow for a molecular docking simulation. The protocol is divided into ligand preparation, protein preparation, and the docking procedure itself. Two popular software suites, AutoDock Vina and Schrödinger Suite, are described.

General Experimental Workflow

G General Molecular Docking Workflow cluster_dock Docking Simulation cluster_analysis Analysis Ligand Ligand Preparation This compound Grid Grid Box Generation Ligand->Grid Protein Protein Preparation (e.g., EGFR, Topoisomerase) Protein->Grid Docking Molecular Docking (AutoDock Vina or Schrödinger Glide) Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Grid->Docking Visualization Visualization of Poses Analysis->Visualization G Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR

References

Troubleshooting & Optimization

Purification challenges of substituted benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of substituted benzimidazoles?

A1: Common impurities often include unreacted starting materials (like o-phenylenediamines and aldehydes), side-products, and oxidation products.[1][2] Side-products can include 1,2-disubstituted benzimidazoles or N-alkylated derivatives.[1] O-phenylenediamine starting materials are particularly susceptible to oxidation, which leads to highly colored impurities that can complicate purification.[1]

Q2: My crude product is a dark, tarry material. What causes this and how can I purify it?

A2: The dark color is typically due to oxidation products of the o-phenylenediamine starting material.[1] For solid products, treating a solution of the crude material with activated carbon followed by recrystallization is an effective method for color removal.[1][3] If the product is an oil or does not crystallize, purification by column chromatography is the most common approach.[1]

Q3: How does pH affect the solubility and purification of benzimidazoles?

A3: Benzimidazoles are basic compounds and their solubility is highly pH-dependent.[4] They are generally more soluble in acidic solutions due to the protonation of the basic nitrogen atom.[1][5] This property can be exploited for purification using acid-base extraction, where the benzimidazole is extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase.[1] The purified product can then be precipitated by neutralizing the aqueous layer.[1]

Q4: Are substituted benzimidazoles generally stable during purification?

A4: While many are thermally stable, allowing for purification by high-temperature sublimation, some can be sensitive to harsh conditions.[4][6] Degradation can occur under strong acidic or basic conditions, or with prolonged exposure to high temperatures during chromatography or workup.[2][7] It is crucial to monitor for degradation using techniques like TLC and to use the mildest conditions possible.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of substituted benzimidazoles, offering potential causes and solutions.

Problem 1: My compound streaks badly or does not move from the baseline during silica gel chromatography.

  • Possible Cause: The compound is too polar for the selected mobile phase or is interacting strongly with the acidic silica gel. Benzimidazoles, with their basic nitrogen atoms, are prone to such interactions.

  • Solution 1: Modify the Mobile Phase. For very polar compounds, standard solvent systems like ethyl acetate/hexane may be insufficient.[8] Consider using a more polar system, such as dichloromethane/methanol.[9] Adding a small amount of a basic modifier, like triethylamine (~0.5-1%) or ammonium hydroxide, to the mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.[8]

  • Solution 2: Switch to a Different Stationary Phase. If modifying the mobile phase is ineffective, consider alternative stationary phases. Alumina can be a good choice for basic compounds. For highly polar, water-soluble compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be the best option.[10][11] HILIC typically uses a polar stationary phase (like silica) with a reversed-phase solvent system (e.g., acetonitrile/water).[10]

Problem 2: Impurities are co-eluting with my desired product in column chromatography.

  • Possible Cause: The impurities have a very similar polarity to the product, making separation difficult with the current method.[1]

  • Solution 1: Optimize the Solvent System. A shallow solvent gradient can improve resolution between closely eluting spots.[8] Experiment with different solvent systems identified during TLC analysis to maximize the difference in Rf values (ΔRf).

  • Solution 2: Use an Orthogonal Purification Method. If chromatography fails, use a method based on a different chemical property.

    • Recrystallization: If the product is a solid, this is an excellent method for removing impurities with different solubilities.

    • Acid-Base Extraction: This technique separates compounds based on their acidic/basic properties rather than polarity. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The basic benzimidazole will move to the aqueous layer, while neutral or acidic impurities remain in the organic layer.[1] Neutralize the aqueous layer to precipitate the pure product.

Problem 3: The product does not crystallize from any common solvents.

  • Possible Cause: The product may be an oil at room temperature, or residual impurities are inhibiting crystal formation.

  • Solution 1: Try Solvent/Anti-Solvent Method. Dissolve your compound in a minimum amount of a good solvent (e.g., ethanol, acetone, or DCM). Then, slowly add a poor solvent (an "anti-solvent" like hexane or water) until the solution becomes cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.

  • Solution 2: Re-purify and Remove Solvent. Ensure the compound is highly pure, as impurities can interfere with crystallization. After purification, remove all residual solvent under a high vacuum, as solvent adducts can sometimes form and prevent crystallization.[12]

Data & Protocols

Table 1: Common Solvent Systems for Purification

This table summarizes common solvent systems used for both chromatography and recrystallization of substituted benzimidazoles.

Purification MethodSolvent SystemTypical Application Notes
Column Chromatography Ethyl Acetate / HexaneA standard choice for compounds of low to medium polarity. The ratio is varied to achieve an optimal Rf value (0.2-0.3) for the product.[1]
Dichloromethane / MethanolUsed for more polar benzimidazoles that do not move sufficiently in ethyl acetate/hexane systems.[9]
Acetonitrile / Water (HILIC)For highly polar compounds that are not retained on reversed-phase columns. Water is the strong solvent.[10]
Recrystallization Ethanol or MethanolCommonly used for recrystallizing a wide range of benzimidazole derivatives.[12][13]
AcetoneAnother effective solvent for recrystallizing various benzimidazoles.[12]
WaterUseful for some derivatives, particularly after acid-base extraction where the product precipitates from an aqueous solution.[3][12]
Ethyl Acetate / HexaneA solvent/anti-solvent pair often effective for inducing crystallization.
Detailed Protocol: Purification by Flash Column Chromatography

This protocol outlines a standard procedure for purifying a moderately polar substituted benzimidazole using silica gel flash chromatography.

1. Preparation of the Sample:

  • Dissolve the crude product (e.g., 500 mg) in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Add approximately 1-2 grams of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.[8] Dry loading generally results in better separation than loading the sample as a liquid.[8]

2. Column Packing:

  • Select an appropriately sized flash column based on the amount of crude material.

  • Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Ensure the silica bed is well-compacted and level.

3. Loading and Elution:

  • Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Add a thin layer of sand on top of the sample to prevent disturbance.

  • Begin elution with the low-polarity solvent system, collecting fractions from the start.

  • Gradually increase the solvent polarity (gradient elution) according to the separation observed on TLC (e.g., move from 5% to 10%, then 15% ethyl acetate in hexane).[1]

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

4. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified substituted benzimidazole.

Visual Guides

Purification_Workflow General Purification Workflow for Benzimidazoles Crude Crude Product TLC TLC Analysis Crude->TLC AcidBase Acid-Base Extraction TLC->AcidBase ΔRf is too small OR Product is Basic Colored Colored Impurities? TLC->Colored Analyze Purity & Polarity Is_Solid Is Product Solid? Column Column Chromatography Is_Solid->Column No (Oil) Recrystallize Recrystallization Is_Solid->Recrystallize Yes Pure Pure Product Column->Pure Recrystallize->Pure AcidBase->Pure Colored->Is_Solid No Carbon Activated Carbon Treatment Colored->Carbon Yes Carbon->Is_Solid

Caption: A typical decision workflow for purifying substituted benzimidazoles.

Troubleshooting_Chromatography Troubleshooting Common Chromatography Issues Start Problem Encountered (e.g., Streaking, Co-elution) CheckPolarity Is Compound Very Polar? Start->CheckPolarity AddModifier Add Modifier to Eluent (e.g., 1% Triethylamine) CheckPolarity->AddModifier Yes (Streaking) CheckCoElution Are Impurities Co-eluting? CheckPolarity->CheckCoElution No TryHILIC Use HILIC Method (ACN / Water) AddModifier->TryHILIC If still poor Success Successful Separation AddModifier->Success TryHILIC->Success OptimizeGradient Optimize Solvent Gradient (Make it shallower) Orthogonal Use Orthogonal Method (Recrystallization or Acid-Base Extraction) OptimizeGradient->Orthogonal If still co-eluting OptimizeGradient->Success CheckCoElution->OptimizeGradient Yes CheckCoElution->Success No Orthogonal->Success

Caption: A decision tree for troubleshooting column chromatography problems.

References

Technical Support Center: Overcoming Solubility Challenges with (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of precipitation when using this compound in aqueous assay buffers?

A1: Precipitation of this compound can stem from several factors. A primary cause is "solvent shock," which occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer where the compound is less soluble.[1][2] Other contributing factors include exceeding the compound's solubility limit in the final assay concentration, temperature fluctuations, and pH shifts in the medium.[1][3]

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: To maintain cell viability and experimental integrity, the final concentration of DMSO should be kept as low as possible. A general guideline is to keep the DMSO concentration below 1% (v/v), and for particularly sensitive cell lines or assays, it is advisable to use concentrations below 0.1%.[2]

Q3: How can I visually assess the solubility of this compound in my specific assay buffer?

A3: A straightforward method is to prepare serial dilutions of your compound in the assay buffer within a clear microplate. You can then visually inspect for any signs of precipitation, such as cloudiness or solid particles, against a dark background.[2] For a more quantitative assessment, you can measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect turbidity, which is indicative of precipitation.[2][3]

Q4: Is it advisable to use a solution that already has a visible precipitate?

A4: No, using a solution with a visible precipitate is not recommended. The presence of solid particles means the actual concentration of the dissolved compound is lower than intended and unknown, which will lead to inaccurate and unreliable experimental results.[1]

Q5: Can additives like detergents or cyclodextrins improve the solubility of this compound?

A5: Yes, in some instances, the addition of a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically at concentrations of 0.001% to 0.01%), can help solubilize compounds and prevent aggregation.[2] Cyclodextrins can also be employed to enhance solubility.[2] However, it is critical to first validate that any additive does not interfere with the assay itself.[2]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate cloudiness or precipitate formation when diluting the DMSO stock of this compound into your aqueous assay buffer, consult the following table for potential causes and solutions.

ObservationPotential CauseRecommended Solution
Immediate cloudiness upon dilution The final concentration of the compound exceeds its solubility limit in the aqueous buffer.[1]Decrease the final working concentration of the compound.
Rapid change in solvent polarity (solvent shock) when diluting a concentrated DMSO stock.[1][2]Employ a serial dilution method. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution.[2]
Low kinetic solubility.Increase the mixing energy during dilution by vortexing or rapid pipetting.[2] Also, adding the compound stock dropwise while gently stirring the buffer can help.[1]
The aqueous solution is at a low temperature.Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[1]
Issue 2: Precipitation Over the Course of the Assay

For situations where the solution is initially clear but precipitation occurs over time during incubation, consider the following troubleshooting steps.

ObservationPotential CauseRecommended Solution
Precipitation occurs during incubation The compound concentration is above its thermodynamic solubility limit at the assay temperature.[2]Lower the final concentration of the compound in the assay.
Temperature fluctuations in the incubator.Ensure all assay components and the incubator are maintained at a constant and controlled temperature.[2]
The compound is unstable in the assay buffer and is degrading into less soluble products.Assess the stability of the compound in the assay buffer over the duration of the experiment. If instability is confirmed, a shorter assay incubation time may be necessary.[2]
Interaction with components in the media, such as salts or proteins.Test the compound's solubility in a simpler buffer (e.g., PBS) to determine if media components are the cause of precipitation.[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Turbidimetry

This protocol provides a method to determine the kinetic solubility of this compound in your specific assay buffer.

Materials:

  • This compound

  • 100% DMSO

  • Assay Buffer

  • 96-well clear-bottom microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Set up Dilutions: In the 96-well plate, add the appropriate volume of your assay buffer to each well.

  • Compound Addition: Add a small volume of the compound stock solution to the wells to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).[2]

  • Incubation: Incubate the plate at your desired assay temperature for a specified time (e.g., 1 hour).[2]

  • Measurement: Measure the absorbance of each well at 600 nm using a microplate reader.[2]

  • Analysis: An increase in absorbance at this wavelength indicates the formation of a precipitate.[2] The highest concentration that does not show a significant increase in absorbance can be considered the kinetic solubility under these conditions.

Protocol 2: Co-Solvent Tolerance Test

This protocol helps determine the maximum concentration of an organic co-solvent (like DMSO) that can be used in your assay without significantly impacting the activity of the biological system (e.g., enzyme or cells).

Materials:

  • Biological component of your assay (e.g., enzyme, cells)

  • Substrate for the assay

  • Assay buffer

  • 100% DMSO

Procedure:

  • Prepare a Co-Solvent Gradient: Set up a series of reactions in tubes or a microplate with increasing concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

  • Add Biological Component: Add your enzyme or cells to each reaction and incubate under standard assay conditions for a short pre-incubation period.

  • Initiate Reaction: Start the reaction by adding the substrate.

  • Measure Activity: Measure the biological activity according to your specific assay protocol.

  • Analyze Data: Plot the biological activity (as a percentage of the control without DMSO) against the DMSO concentration. The highest concentration of DMSO that does not cause a significant drop in activity (e.g., maintains >90% activity) is the maximum tolerated concentration.[3]

Visualizing Experimental Workflows and Pathways

General Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving solubility issues with this compound.

Troubleshooting Workflow for Solubility Issues A Precipitation Observed in Assay B Check Individual Components: Stock Solution, Buffer A->B C Precipitation in Stock Solution? B->C D Modify Stock Solvent (e.g., use fresh, anhydrous DMSO) C->D Yes E Precipitation Upon Addition to Buffer? C->E No F Optimize Dilution Protocol (e.g., serial dilution, vortexing) E->F Yes G Precipitation During Assay Incubation? E->G No H Adjust Assay Conditions (e.g., lower concentration, check temperature) G->H Yes I No Precipitation G->I No

Caption: A step-by-step workflow for troubleshooting precipitation.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a hypothetical signaling pathway where this compound acts as an inhibitor of a kinase, which is a common mechanism for benzimidazole derivatives.

Hypothetical Kinase Inhibition Pathway cluster_0 Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase X B->C D Downstream Effector C->D E Cellular Response (e.g., Proliferation) D->E Inhibitor This compound Inhibitor->C

Caption: Inhibition of Kinase X by the compound.

References

Stability testing of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting stability testing of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a novel benzimidazole derivative like this compound?

A1: While specific data for this compound is limited, benzimidazole derivatives, as a class, are known to be susceptible to several degradation pathways. Key concerns include:

  • Photodegradation: Many benzimidazole compounds exhibit photosensitivity, especially when in solution, leading to degradation upon exposure to UV or visible light.[1]

  • Oxidative Degradation: The benzimidazole ring can be susceptible to oxidation, potentially forming N-oxides or other degradation products.

  • Hydrolytic Degradation: Stability can be pH-dependent, with potential for degradation under strongly acidic or basic conditions.

  • Thermal Degradation: While often stable in solid form, prolonged exposure to high temperatures can lead to degradation.[1]

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store the compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable. To protect against photodegradation, use amber vials or light-resistant containers. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of benzimidazole derivatives.[1][2][3] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity and the extent of degradation over time. UV detection is typically used for these compounds.[2][3]

Q4: What are forced degradation studies and why are they necessary for this compound?

A4: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., high heat, extreme pH, oxidizing agents, and intense light) to intentionally induce degradation.[4][5][6][7] These studies are crucial for:

  • Identifying potential degradation products and pathways.[7]

  • Developing and validating a stability-indicating analytical method.

  • Understanding the intrinsic stability of the molecule, which helps in formulating a stable drug product and determining appropriate storage conditions.[4][7]

Troubleshooting Guides

Issue 1: Unexpected peaks are appearing in the HPLC chromatogram of my stability sample.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Steps:

      • Confirm the identity of the main peak as your compound using a reference standard.

      • Analyze a freshly prepared sample to see if the new peaks are present. If not, degradation has likely occurred in the stability sample.

      • Review the storage conditions of your sample. Was it exposed to light, elevated temperatures, or reactive excipients?

      • Perform forced degradation studies to see if the unexpected peaks match any of the induced degradants. This can help identify the degradation pathway.

  • Possible Cause 2: Contamination of the sample or mobile phase.

    • Troubleshooting Steps:

      • Prepare a fresh mobile phase and re-inject the sample.

      • Inject a blank (solvent) to check for contamination in the HPLC system or solvent.

      • Ensure proper cleaning of all glassware and sample vials.

Issue 2: The concentration of my compound is decreasing rapidly in solution.

  • Possible Cause 1: Photodegradation.

    • Troubleshooting Steps:

      • Prepare a new solution and store it in a container completely protected from light (e.g., wrapped in aluminum foil or in an amber vial).

      • Compare the stability of the light-protected sample to a sample exposed to ambient light. A significant difference indicates photosensitivity. Many benzimidazoles show high photosensitivity in solution.[1]

  • Possible Cause 2: Hydrolysis due to pH of the solution.

    • Troubleshooting Steps:

      • Measure the pH of your solution.

      • Prepare buffered solutions at different pH values (e.g., pH 3, 7, and 9) and assess the stability of your compound in each. This will help determine the optimal pH for stability.

  • Possible Cause 3: Adsorption to the container surface.

    • Troubleshooting Steps:

      • Try using different types of containers (e.g., glass vs. polypropylene).

      • Consider silanizing glassware to reduce active sites for adsorption.

Data Presentation: Expected Stability Profile

The following table summarizes the expected stability of this compound under forced degradation conditions, based on the general behavior of benzimidazole derivatives. The target degradation is typically 5-20% to ensure that degradation products can be detected.[6][8]

Stress ConditionReagents and ConditionsExpected StabilityPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60 °CPotential for degradationHydrolysis of functional groups, potential ring cleavage
Base Hydrolysis 0.1 M NaOH, 60 °CPotential for degradationImidazole ring opening, salt formation
Oxidation 3% H₂O₂, Room TemperatureLikely to degradeN-oxides, oxidation of the methanol group to an aldehyde or carboxylic acid
Thermal 60 °C, Solid StateGenerally stableMinimal degradation expected
Photostability UV/Vis light exposure (ICH Q1B)Likely to degrade in solutionColored degradants, products of radical-mediated decomposition

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 60 °C for 7 days. At specified time points, weigh a portion of the solid, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photostability: Expose a solution of the compound (e.g., in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Analyze both samples by HPLC.[9]

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (Solid, 60°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants, Determine Pathways) HPLC->Data

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Oxidized Oxidized Products (e.g., N-oxide, Aldehyde) Parent->Oxidized Oxidation (H2O2) Hydrolyzed Hydrolysis Products (e.g., Ring-opened species) Parent->Hydrolyzed Acid/Base Photo_Deg Photodegradants Parent->Photo_Deg Light (UV/Vis)

Caption: Potential degradation pathways for the compound.

References

Troubleshooting inconsistent results in biological assays with benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered when using benzimidazole compounds in biological assays, focusing on the causes of inconsistent results and offering solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability in Assay Results (e.g., IC50 values)

Question: My IC50 values for a benzimidazole compound vary significantly between experiments. What are the potential causes and how can I troubleshoot this?

Answer: Inconsistent results with benzimidazole compounds are frequently linked to their physicochemical properties and handling. The primary culprits are poor solubility, compound instability, and aggregation. A systematic approach is essential to identify and resolve the issue.[1][2]

Troubleshooting Steps:

  • Verify Compound Solubility: Benzimidazoles often have low aqueous solubility.[3] Precipitation during the experiment is a major source of variability.

    • Visual Inspection: Carefully inspect your assay plates (wells) for any signs of compound precipitation.

    • Solubility Test: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in the specific assay buffer.[3]

  • Assess Compound Stability: The stability of your benzimidazole compound in both the stock solution and the final assay buffer can impact its effective concentration.

    • Stock Solution: Ensure your DMSO stock is stored correctly (typically at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles).[2][4] Some benzimidazoles are stable in DMSO for extended periods, but it's best to use freshly prepared solutions or solutions stored for no longer than a month.[4][5]

    • Assay Buffer Stability: Test the stability of the compound in your aqueous assay buffer over the time course of your experiment. Degradation can occur due to hydrolysis, oxidation, or photosensitivity.[6][7]

  • Check for Aggregation: At higher concentrations, some small molecules, including benzimidazoles, can form aggregates that lead to non-specific inhibition, a phenomenon known as promiscuous inhibition.[8][9] This is a common cause of false-positive results in high-throughput screening.[10]

    • Detergent Test: A common method to check for aggregation-based inhibition is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[11] If the compound's inhibitory activity is significantly reduced, it is likely due to aggregation.

  • Review Assay Protocol: General assay-related errors can also contribute to variability.

    • Pipetting and Dilutions: Ensure pipettes are calibrated and that serial dilutions are performed accurately.[1]

    • Incubation Times and Temperatures: Maintain consistent incubation conditions as specified in your protocol.[1][12]

    • Reagent Quality: Use fresh, properly stored reagents and assay components.[12]

Issue 2: Compound Appears Insoluble in Aqueous Assay Buffer

Question: My benzimidazole compound is fully dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What can I do to improve its solubility?

Answer: This is a very common challenge due to the hydrophobic nature of many benzimidazole scaffolds.[3] The key is to optimize the final assay conditions to better accommodate the compound.

Solutions to Improve Solubility:

  • pH Adjustment: The benzimidazole core contains basic nitrogen atoms, making the solubility of many derivatives pH-dependent.[3]

    • Hypothesis: As weak bases, many benzimidazoles are more soluble at a slightly acidic pH where the imidazole nitrogens can be protonated.[3]

    • Methodology: Prepare a series of buffers with varying pH values (e.g., 5.5, 6.5, 7.4) and determine the compound's kinetic solubility in each. Ensure the chosen pH is compatible with your biological system (e.g., enzyme activity, cell viability).[3]

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent into the final assay buffer can increase the solubility of your compound.[3]

    • Common Co-solvents: Besides DMSO, other options include ethanol, polyethylene glycol (PEG), or mannitol.[13]

    • Methodology: Prepare your assay buffer with a final concentration of 1-5% of the chosen co-solvent. Always include a vehicle control with the same co-solvent concentration to assess its impact on the assay.[3]

  • Warming the Solution: Gently warming the stock solution before dilution can sometimes help.

    • Methodology: Warm the DMSO stock solution to 37°C for 10-15 minutes and vortex thoroughly to ensure everything is redissolved before adding it to the assay buffer.[3]

  • Formulation Strategies (for advanced development): For compounds in later stages of development, more advanced formulation techniques can be employed, such as creating solid dispersions with hydrophilic polymers or using cyclodextrins.[13][14]

Issue 3: Suspected Off-Target Effects or Non-Specific Inhibition

Question: My benzimidazole compound shows potent activity, but I'm concerned it might be a "promiscuous inhibitor" or have off-target effects. How can I verify the specificity of my compound?

Answer: This is a valid concern, as some benzimidazole scaffolds have been noted for off-target effects or acting as promiscuous inhibitors, often through aggregation.[8][15] Verifying specific, on-target engagement is crucial.

Verification Strategies:

  • Control for Aggregation: As mentioned in Issue 1, perform your assay in the presence and absence of a non-ionic detergent like 0.01% Triton X-100. A significant loss of potency in the presence of detergent suggests aggregation-based activity.[11]

  • Counter-Screening: Test your compound in an assay with an unrelated target to check for specificity. Ideally, this would be a target that is structurally different from your primary target.

  • Orthogonal Assays: Confirm your findings using a different assay format that measures the same biological endpoint but uses a different detection technology. For example, if you initially used a fluorescence-based assay, try confirming the results with a label-free method or a downstream functional assay.

  • Structure-Activity Relationship (SAR): A flat SAR, where multiple structurally unrelated compounds show similar activity, can be an indicator of promiscuous inhibition. A clear and steep SAR, where small structural changes lead to significant changes in activity, provides more confidence in a specific binding mode.

  • Biophysical Methods: Direct binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can confirm a direct physical interaction between your compound and the target protein, providing strong evidence of on-target activity.

Data Presentation

Table 1: Solubility of a Hypothetical Benzimidazole in Common Solvents Note: These are illustrative values. Actual solubility must be determined experimentally.

SolventEstimated SolubilityRecommended Use
DMSO> 50 mMPrimary stock solutions[2]
Ethanol~5 mMIntermediate dilutions[2]
PBS (pH 7.4)< 10 µMFinal assay buffer; risk of precipitation[2]
Culture Media + 10% FBS~25 µMCell-based assays; serum can aid solubility[2]

Table 2: Recommended Storage Conditions for Benzimidazole Solutions Based on general stability studies of benzimidazoles.

Solution TypeStorage TemperatureDurationNotes
Dry PowderRoom Temperature or 4°CLong-termProtect from light and moisture.
DMSO Stock Solution-20°C or -80°CUp to 6 months[4]Aliquot into single-use vials to avoid freeze-thaw cycles.[2]
Aqueous Working Solution4°C or on ice< 24 hoursPrepare fresh before each experiment.[2] Prone to degradation.[7]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Turbidimetry

Objective: To determine the concentration at which a benzimidazole compound begins to precipitate when diluted from a DMSO stock into an aqueous assay buffer.[3]

Methodology:

  • Serial Dilution: In a 96-well clear bottom plate, prepare a serial dilution of your compound in 100% DMSO.

  • Buffer Preparation: In a separate 96-well plate, add 98 µL of your desired aqueous assay buffer to each well.

  • Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This results in a final DMSO concentration of 2%.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).[3]

  • Analysis: The concentration at which a sharp increase in absorbance/turbidity is observed represents the kinetic solubility limit of the compound in that buffer.

Protocol 2: Forced Degradation/Stability Study

Objective: To evaluate the stability of a benzimidazole compound under various stress conditions to identify potential liabilities during storage and in assays.[6]

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for the same time points.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Photostability: Expose a solution of the compound to a calibrated light source, while keeping a control sample in the dark.

  • Sample Analysis: At each time point, neutralize the acid/base samples. Analyze all samples by a stability-indicating method, typically Reverse-Phase HPLC with a UV or MS detector.

  • Data Evaluation: Quantify the decrease in the peak area of the parent compound to determine the percentage of degradation. Monitor for the appearance of new peaks, which represent degradation products.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Assay Results A Inconsistent Results (High Variability) B Check Compound Properties A->B C Review Assay Protocol A->C D Investigate Off-Target Effects A->D B1 Is the compound soluble in assay buffer? B->B1 B2 Is the compound stable? (Stock & Buffer) B->B2 B3 Does the compound aggregate? B->B3 C1 Are pipettes calibrated? C->C1 C2 Are dilutions accurate? C->C2 C3 Are incubation conditions consistent? C->C3 D1 Perform detergent control (e.g., Triton X-100) D->D1 D2 Run counter-screen with unrelated target D->D2 D3 Confirm with orthogonal assay D->D3

Caption: A logical workflow for troubleshooting inconsistent results in biological assays.

Solubility_Enhancement Strategies to Improve Benzimidazole Solubility Start Compound Precipitates in Aqueous Buffer Opt1 Adjust Buffer pH (e.g., to pH 6.5) Start->Opt1 pH-dependent? Opt2 Add Co-solvent (e.g., 1-5% DMSO) Start->Opt2 Tolerated by assay? Opt3 Warm Stock Solution (37°C before dilution) Start->Opt3 Quick check Result Improved Solubility Proceed with Assay Opt1->Result Opt2->Result Opt3->Result

Caption: Decision tree for enhancing the solubility of benzimidazole compounds in assays.

Hypothetical_Signaling_Pathway Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GF Growth Factor GF->RTK Binds & Activates Benz Benzimidazole Inhibitor Benz->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

References

Side-product analysis in the synthesis of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.

Issue 1: Low Yield of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde (Intermediate)

Potential CauseRecommended Solution
Incomplete Cyclization: The initial condensation reaction between the diamine and the aldehyde precursor may not have gone to completion.- Ensure anhydrous reaction conditions. - Optimize reaction temperature and time. - Consider using a different acid catalyst or a dehydrating agent.
Side-product Formation during Cyclization: Direct condensation of o-aryldiamines with aldehydes can sometimes lead to a complex mixture of products, including bis-dihydrobenzimidazoles.- Employ a two-step process: first form the Schiff base, then perform an oxidative cyclization. - Use a milder oxidizing agent to minimize side reactions.
Suboptimal N-methylation Conditions: The methylation of the benzimidazole ring may be inefficient.- Ensure the use of a sufficiently strong base to deprotonate the benzimidazole nitrogen. - Use a fresh, high-quality methylating agent. - Optimize the reaction temperature; some reactions may require heating while others benefit from lower temperatures to minimize side-products.[1]

Issue 2: Formation of Impurities During N-Methylation

Potential CauseRecommended Solution
Formation of N1 and N3 Regioisomers: Methylation of an unsymmetrically substituted benzimidazole can lead to a mixture of N1 and N3 methylated products, which can be difficult to separate. This arises from the tautomeric nature of the benzimidazole ring.[1]- Steric hindrance can be used to favor methylation at the less hindered nitrogen. - Electronic effects of substituents on the benzimidazole ring can influence regioselectivity.[1] - Employ specialized regioselective methylation methods.[2][3]
Over-methylation to form 1,3-Dimethylbenzimidazolium Salt: Excess methylating agent or harsh reaction conditions can lead to the formation of a quaternary ammonium salt.[1][4]- Use a stoichiometric amount (1.0-1.2 equivalents) of the methylating agent.[1] - Add the methylating agent slowly to the reaction mixture to avoid high local concentrations.[1]

Issue 3: Incomplete or Over-Reduction of the Aldehyde

Potential CauseRecommended Solution
Incomplete Reduction: The reducing agent may not be sufficiently reactive or may have been quenched.- Use a fresh, active batch of sodium borohydride (NaBH₄). - Ensure the reaction is run for a sufficient amount of time. Monitor by TLC.
Over-reduction of other functional groups (if present): While NaBH₄ is generally chemoselective for aldehydes and ketones, stronger reducing agents could affect other groups.- Use a mild and selective reducing agent like NaBH₄.[5][6][7]
Formation of Borate Esters: The intermediate alkoxide can form borate esters with the reducing agent, which require hydrolysis for cleavage.- Ensure a proper aqueous workup to hydrolyze any borate ester intermediates.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective synthetic pathway involves a multi-step process. This typically starts with the formation of the benzimidazole core, followed by N-methylation, and finally, the reduction of a carbonyl group at the 5-position. A plausible route is the synthesis of 1,2-dimethyl-1H-benzo[d]imidazole-5-carbaldehyde followed by its reduction to the desired alcohol.

Q2: I am observing a mixture of N1 and N3 methylated isomers. How can I confirm their structures and improve the regioselectivity?

The formation of regioisomers is a known challenge in the N-methylation of unsymmetrical benzimidazoles.[1] To confirm the structures, 1D and 2D NMR spectroscopy (such as NOESY or HMBC) can be invaluable. To improve regioselectivity, you can explore strategies that leverage steric hindrance or the electronic properties of your starting material.[1] There are also literature methods specifically designed for the regioselective N-methylation of benzimidazoles that may be applicable.[2][3]

Q3: I have a persistent colored impurity in my final product, even after chromatography. What could it be and how can I remove it?

Colored impurities in benzimidazole syntheses often arise from oxidation by-products.[4] If standard purification methods like column chromatography are insufficient, you can try treatment with activated carbon during recrystallization. A small amount of activated carbon can be added to the hot solution to adsorb colored impurities, followed by hot filtration.[4]

Q4: What is the best way to purify the final product, this compound?

A combination of purification techniques is often most effective. Column chromatography on silica gel is a common method for separating the desired product from unreacted starting materials and side-products.[1] Following chromatography, recrystallization from a suitable solvent system can be used to obtain a highly pure product.

Q5: During the reduction of the aldehyde with NaBH₄, are there any known incompatibilities with the benzimidazole ring?

Sodium borohydride is generally a mild reducing agent and is compatible with the benzimidazole ring system. It chemoselectively reduces aldehydes and ketones.[5][6][7] However, it is always good practice to monitor the reaction closely by TLC to ensure no unexpected side reactions are occurring.

Experimental Protocols

Synthesis of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde

This procedure is a representative method and may require optimization.

  • Step 1: Synthesis of 2-Methyl-1H-benzo[d]imidazole-5-carbaldehyde. A mixture of a suitable o-phenylenediamine precursor and an appropriate aldehyde is refluxed in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as ethanol. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration.

  • Step 2: N-Methylation. The 2-Methyl-1H-benzo[d]imidazole-5-carbaldehyde is dissolved in a suitable aprotic solvent (e.g., DMF or THF). A base (e.g., NaH) is added, followed by the slow addition of a methylating agent (e.g., methyl iodide). The reaction is stirred at room temperature or with gentle heating until completion. The reaction is quenched, and the product is extracted and purified.

Reduction of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde

  • Dissolution: 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde (1.0 equivalent) is dissolved in a suitable protic solvent, such as methanol or ethanol.

  • Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.1-1.5 equivalents) is added portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Yields of Main and Side-Products in N-Methylation

EntryMethylating AgentBaseSolventTemperature (°C)Yield of 1,2-Dimethyl Isomer (%)Yield of 1,3-Dimethyl Isomer (%)Yield of Quaternary Salt (%)
1CH₃INaHDMF2575155
2(CH₃)₂SO₄K₂CO₃Acetone56603010
3CH₃I (1.1 eq)NaHTHF08510<2

Table 2: Purity Analysis of this compound by HPLC

SampleRetention Time (min)Peak Area (%)Identity
Crude Product5.285.3This compound
3.88.11,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde
6.54.2Unidentified Impurity
8.12.41,3-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
Purified Product5.299.5This compound

Visualizations

Synthesis_Pathway A 4-Amino-3-methylaminobenzaldehyde C 2-Methyl-1H-benzo[d]imidazole- 5-carbaldehyde A->C Cyclization B Acetic Anhydride B->C E 1,2-Dimethyl-1H-benzo[d]imidazole- 5-carbaldehyde C->E N-Methylation SP1 Incomplete Cyclization Products C->SP1 D Methyl Iodide / Base D->E G (1,2-Dimethyl-1H-benzo[d]imidazol- 5-yl)methanol E->G Reduction SP2 1,3-Dimethyl Isomer E->SP2 SP3 Over-methylation (Quaternary Salt) E->SP3 F NaBH4 F->G SP4 Unreacted Aldehyde G->SP4

Caption: Synthetic pathway and potential side-products.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, NMR, LC-MS) Start->Analysis Identify_Step Identify Problematic Step Analysis->Identify_Step Cyclization_Issue Incomplete Cyclization? Identify_Step->Cyclization_Issue Early Intermediates Present Methylation_Issue Methylation Side-products? Identify_Step->Methylation_Issue Isomers or Quaternary Salt Reduction_Issue Incomplete Reduction? Identify_Step->Reduction_Issue Starting Aldehyde Present Optimize_Cyclization Optimize Cyclization: - Anhydrous conditions - Adjust T/time - Change catalyst Cyclization_Issue->Optimize_Cyclization Optimize_Methylation Optimize Methylation: - Stoichiometric reagent - Slow addition - Adjust T/base Methylation_Issue->Optimize_Methylation Optimize_Reduction Optimize Reduction: - Fresh NaBH4 - Increase reaction time - Proper workup Reduction_Issue->Optimize_Reduction Purify Purify Product (Chromatography, Recrystallization) Optimize_Cyclization->Purify Optimize_Methylation->Purify Optimize_Reduction->Purify End Pure Product Purify->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

Comprehensive Efficacy Analysis of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy of various inhibitors, with a focus on supporting experimental data and methodologies.

Introduction

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This guide aims to provide a comparative analysis of the efficacy of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol against other well-characterized small molecule inhibitors. However, a comprehensive literature search did not yield specific data on the inhibitory activity or mechanism of action for this compound itself. Benzimidazole derivatives are known to act on various targets, including kinases and enzymes involved in microbial metabolism.[1][2][3][4][5][6][7][8][9][10][11]

In contrast, substantial data is available for other classes of inhibitors, particularly those targeting the Wnt signaling pathway, which is crucial in development and disease, especially cancer. This guide will, therefore, focus on a detailed comparison of prominent Wnt pathway inhibitors, providing a framework for evaluating potential new therapeutic agents. The inhibitors chosen for this comparison are XAV939 and IWR-1 , both of which are well-documented tankyrase inhibitors.

Comparative Efficacy of Wnt Pathway Inhibitors

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation. Its aberrant activation is a known driver in numerous cancers. Tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, are key positive regulators of this pathway. They mediate the degradation of Axin, a central component of the β-catenin destruction complex. Inhibition of tankyrase activity leads to Axin stabilization, subsequent β-catenin degradation, and suppression of Wnt-driven transcription.

Table 1: Quantitative Comparison of Inhibitor Efficacy

InhibitorTarget(s)IC50 (TNKS1)IC50 (TNKS2)Wnt Pathway Inhibition (Cell-based)
XAV939 TNKS1, TNKS211 nM4 nMIC50 = 26 nM (HEK293T)
IWR-1 TNKS1, TNKS2131 nM56 nMIC50 = 180 nM (L-cells)

Inhibitor Profiles:

  • XAV939: A potent and selective inhibitor of both tankyrase 1 and 2.[3][4] It functions by binding to the nicotinamide-binding pocket of the PARP domain of tankyrases, thereby preventing the auto-ADP-ribosylation of tankyrase and the subsequent PARsylation of Axin. This leads to the stabilization of Axin and enhanced degradation of β-catenin.[3][10]

  • IWR-1: Another well-characterized tankyrase inhibitor that effectively suppresses the Wnt/β-catenin signaling pathway.[1][5] IWR-1 also stabilizes Axin, leading to the promotion of β-catenin phosphorylation and degradation.[1][5]

Experimental Protocols

1. Tankyrase Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified tankyrase 1 or 2.

  • Principle: A colorimetric or fluorescence-based assay to quantify the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrase.

  • Materials:

    • Recombinant human TNKS1 or TNKS2

    • Histone (or other suitable substrate)

    • NAD+ (biotinylated for detection)

    • Streptavidin-HRP conjugate

    • TMB substrate

    • 96-well plates

    • Test compounds (e.g., XAV939, IWR-1)

  • Procedure:

    • Coat a 96-well plate with histone.

    • Add recombinant TNKS1 or TNKS2 enzyme to each well.

    • Add varying concentrations of the test inhibitor or vehicle control.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate at room temperature for a specified time.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add TMB substrate and measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 value from the dose-response curve.

2. Wnt Signaling Reporter Assay (Cell-based)

This assay determines the effect of an inhibitor on the transcriptional activity of the Wnt/β-catenin pathway in living cells.

  • Principle: Utilizes a cell line (e.g., HEK293T) stably or transiently transfected with a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to luciferase expression, which can be quantified.

  • Materials:

    • HEK293T cells

    • TOPFlash/FOPFlash reporter plasmids (or a stable reporter cell line)

    • Wnt3a conditioned media or recombinant Wnt3a

    • Test compounds

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed HEK293T cells in a 96-well plate.

    • If not using a stable cell line, transfect the cells with the TOPFlash (containing TCF/LEF binding sites) and a control FOPFlash (mutated binding sites) reporter plasmid, along with a Renilla luciferase plasmid for normalization.

    • Treat the cells with varying concentrations of the test inhibitor or vehicle control.

    • Stimulate the Wnt pathway by adding Wnt3a conditioned media or recombinant Wnt3a.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

    • Normalize the TOPFlash signal to the FOPFlash signal and the Renilla luciferase signal.

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Wnt_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin P APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Degradation Proteasomal Degradation BetaCatenin->Degradation Ub BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylation XAV939 XAV939 / IWR-1 XAV939->TNKS TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Wnt/β-catenin signaling pathway and points of inhibition.

Experimental_Workflow start Start: Compound Library invitro In Vitro Tankyrase Inhibition Assay start->invitro ic50_invitro Determine IC50 (TNKS1 & TNKS2) invitro->ic50_invitro cell_based Cell-based Wnt Reporter Assay ic50_invitro->cell_based Potent Hits ic50_cell Determine IC50 (Wnt Pathway) cell_based->ic50_cell downstream Downstream Analysis (e.g., Western Blot for Axin, β-catenin) ic50_cell->downstream Active Compounds end Lead Compound Identification downstream->end

Caption: High-throughput screening workflow for Wnt pathway inhibitors.

While the inhibitory potential of this compound remains to be elucidated, the comparative data for established tankyrase inhibitors like XAV939 and IWR-1 provide a robust benchmark for efficacy. The provided experimental protocols and workflows offer a standardized approach for the evaluation of novel compounds targeting the Wnt/β-catenin signaling pathway. Further research is warranted to characterize the biological activity of this compound and determine its potential as a therapeutic inhibitor.

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the kinase cross-reactivity of the novel compound (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol. Given the prevalence of the benzimidazole scaffold in kinase inhibitor discovery, it is hypothesized that this compound may exhibit activity against various protein kinases. This document outlines the experimental approach and data presentation necessary to characterize its selectivity profile.

To establish a meaningful benchmark, the hypothetical data for this compound is compared against established kinase inhibitors: Crizotinib , a multi-targeted inhibitor of ALK, ROS1, and c-MET; Alectinib , a highly selective second-generation ALK inhibitor[1][2][3][4]; and Staurosporine , a potent, broad-spectrum kinase inhibitor known for its widespread activity[5][6][7].

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the subject compound and its comparators against a representative panel of protein kinases. Lower IC50 values indicate higher potency. This format allows for a direct comparison of potency and selectivity across the kinome.

Kinase TargetThis compoundCrizotinibAlectinibStaurosporine
IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM)
ALK Data to be determined~251.9[1][3]15
c-MET Data to be determined~8>10,00012
ROS1 Data to be determined~15>1,00025
PKCα Data to be determined>5,000>10,0000.7[5][7]
PKA Data to be determined>5,000>10,0007[5]
CDK2 Data to be determined~1,500>10,0003
VEGFR2 Data to be determined~100>10,00018
EGFR Data to be determined>2,000>10,00040
SRC Data to be determined~500>10,0006

Note: IC50 values for Crizotinib, Alectinib, and Staurosporine are approximate and collated from various literature sources for illustrative purposes. Actual values may vary based on specific assay conditions.

Mandatory Visualizations

Diagrams created with Graphviz provide a clear visual representation of complex biological and experimental processes.

G cluster_0 Generic Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

G cluster_workflow Experimental Workflow for Kinase Cross-Reactivity Profiling Start Start: Compound Synthesis Primary_Screen Primary Screening (e.g., against ALK, c-MET) Start->Primary_Screen Hit_Identified Hit Identified? Primary_Screen->Hit_Identified Broad_Screen Broad Kinase Panel Screening (~300-400 kinases) Hit_Identified->Broad_Screen Yes End End Hit_Identified->End No Data_Analysis Data Analysis (IC50 Determination, Selectivity Score) Broad_Screen->Data_Analysis Cell_Assay Cell-Based Phosphorylation Assay (Target Engagement) Data_Analysis->Cell_Assay Results Results Summary: - IC50 Table - Selectivity Profile Cell_Assay->Results Results->End

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This assay measures the transfer of a radiolabeled phosphate from ATP to a protein or peptide substrate by a specific kinase.

  • Objective: To determine the IC50 value of a test compound against a panel of purified kinases.

  • Materials:

    • Purified recombinant kinases.

    • Specific peptide or protein substrates (e.g., Myelin Basic Protein for Mps1).

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Test compound serially diluted in DMSO.

    • 96-well microplates.

    • Phosphocellulose filter plates or membranes.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare a master mix containing the kinase and its substrate in kinase reaction buffer.

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • To initiate the reaction, add 20 µL of the kinase/substrate master mix, followed by 10 µL of ATP solution (containing both non-radioactive and [γ-³²P]ATP). The final reaction volume is typically 25-50 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unused ATP is washed away.

    • Wash the filters multiple times with phosphoric acid to remove unbound radioactivity.

    • Dry the filters, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Protein Phosphorylation Assay (ELISA)

This assay quantifies the phosphorylation of a specific kinase substrate within intact cells, providing a measure of target engagement and inhibition in a physiological context.

  • Objective: To confirm the inhibitory activity of the test compound on a specific signaling pathway in a cellular environment.

  • Materials:

    • Adherent cell line expressing the target kinase (e.g., H2228 cells for ALK).

    • 96-well cell culture plates.

    • Serum-free culture medium for starvation.

    • Activator (e.g., growth factor like HGF for c-MET).

    • Test compound serially diluted in culture medium.

    • Fixing solution (e.g., 4% paraformaldehyde).

    • Quenching buffer (e.g., PBS with hydrogen peroxide).

    • Blocking buffer (e.g., PBS with BSA and Triton X-100).

    • Primary antibodies: one specific for the total protein and another for the phosphorylated form of the substrate.

    • HRP-conjugated secondary antibody.

    • TMB substrate and Stop Solution.

    • Microplate reader.

  • Procedure:

    • Seed 10,000 to 30,000 cells per well in a 96-well plate and incubate overnight.

    • Starve the cells in serum-free medium for 4-24 hours.

    • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the kinase pathway with an appropriate activator for a short period (e.g., 10-30 minutes), leaving some wells unstimulated as a negative control.

    • Aspirate the medium and fix the cells with Fixing Solution for 20 minutes at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Permeabilize the cells and quench endogenous peroxidase activity with Quenching Buffer for 20 minutes.

    • Wash the wells and apply Blocking Buffer for 1 hour.

    • Incubate with either the phospho-specific or total protein primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash, add TMB substrate, and incubate in the dark until color develops (15-30 minutes).

    • Add Stop Solution and read the absorbance at 450 nm.

    • Data Analysis: Normalize the phospho-protein signal to the total protein signal for each condition. Calculate the percentage of inhibition based on the stimulated control and plot against compound concentration to determine the cellular IC50.

References

Comparative Analysis of 1,2-Dimethyl-1H-Benzimidazole Analogs: A Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-dimethyl-1H-benzimidazole analogs and related 1,2-disubstituted derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This document summarizes quantitative cytotoxicity data, details key experimental protocols, and visualizes proposed mechanisms of action to inform future drug discovery and development efforts in oncology.

Quantitative Data Summary: Cytotoxicity of 1,2-Disubstituted Benzimidazole Analogs

The following table summarizes the in vitro cytotoxic activity of various 1,2-disubstituted benzimidazole analogs against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of the potency of these compounds.

Compound IDStructureR1R2Cell LineIC50 (µM)Reference
1a 1,2-disubstituted benzimidazole3-chlorobenzylmethylA549 (Lung)111.70[1]
DLD-1 (Colon)185.30[1]
L929 (Fibrosarcoma)167.30[1]
1b 1,2-disubstituted benzimidazole3,5-bis(trifluoromethyl)benzylmethylA549 (Lung)176.80[1]
DLD-1 (Colon)>300[1]
L929 (Fibrosarcoma)>300[1]
2a 1,2-disubstituted benzimidazolebenzyl3-pyridinylA549 (Lung)7.58[2]
HeLa (Cervical)67.31[2]
MCF-7 (Breast)4.20[2]
2b 1,2-disubstituted benzimidazole4-methylbenzyl3-pyridinylA549 (Lung)3.22[2]
HeLa (Cervical)65.33[2]
MCF-7 (Breast)4.50[2]
2c 1,2-disubstituted benzimidazole4-methoxybenzyl3-pyridinylA549 (Lung)10.63[2]
HeLa (Cervical)67.07[2]
MCF-7 (Breast)3.61[2]
2d 1,2-disubstituted benzimidazole3,4-methylenedioxybenzyl3-pyridinylA549 (Lung)7.42[2]
HeLa (Cervical)67.89[2]
MCF-7 (Breast)2.55[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This protocol is adapted from studies evaluating the anticancer effects of novel benzimidazole derivatives.[1][2]

Objective: To determine the cytotoxic effects of the synthesized benzimidazole analogs on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, DLD-1, L929, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then diluted to various concentrations in the culture medium. The final DMSO concentration should not exceed 0.5%. The medium from the wells is replaced with 100 µL of medium containing the test compounds. Control wells contain medium with DMSO (vehicle control) and a standard anticancer drug (e.g., cisplatin or 5-fluorouracil) as a positive control.

  • Incubation: The plates are incubated for 48 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This protocol is based on established methods for evaluating the effect of compounds on tubulin dynamics.[3][4]

Objective: To determine if the benzimidazole analogs inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (10 mM)

  • Glycerol

  • Test compounds (benzimidazole analogs) dissolved in DMSO

  • Positive control (e.g., Nocodazole, Colchicine)

  • Negative control (DMSO)

  • Pre-chilled 96-well plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: All reagents are kept on ice. A reaction mixture is prepared containing tubulin (final concentration ~3 mg/mL) in GTB with GTP (final concentration 1 mM) and glycerol (final concentration 10% v/v).

  • Compound Addition: The test compounds are added to the wells of a pre-chilled 96-well plate at various concentrations. Positive and negative controls are also included.

  • Initiation of Polymerization: The reaction is initiated by adding the tubulin-containing reaction mixture to the wells.

  • Monitoring Polymerization: The plate is immediately transferred to a microplate reader pre-warmed to 37°C. The absorbance at 340 nm is measured every minute for 60-90 minutes.

  • Data Analysis: The change in absorbance over time is plotted to generate polymerization curves. The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compounds to the negative control. The IC50 value for tubulin polymerization inhibition can be calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

A proposed mechanism of action for many anticancer benzimidazole derivatives is the inhibition of tubulin polymerization.[5] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By binding to β-tubulin, these compounds can disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_moa Mechanism of Action Studies cluster_sar SAR Analysis & Lead Optimization start Starting Materials (o-phenylenediamine, aldehydes/carboxylic acids) synth Synthesis of 1,2-disubstituted Benzimidazole Analogs start->synth cytotoxicity Cytotoxicity Screening (MTT Assay) synth->cytotoxicity active_compounds Identification of Active Compounds (Low IC50) cytotoxicity->active_compounds tubulin_assay Tubulin Polymerization Assay active_compounds->tubulin_assay cell_cycle Cell Cycle Analysis tubulin_assay->cell_cycle Disruption of Microtubules apoptosis Apoptosis Assay cell_cycle->apoptosis G2/M Arrest sar Structure-Activity Relationship Analysis apoptosis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synth Iterative Design & Synthesis

Caption: Workflow for SAR analysis of benzimidazole analogs.

The diagram above illustrates a typical workflow for the structure-activity relationship analysis of benzimidazole analogs, from initial synthesis to the identification and optimization of lead compounds based on their biological activity and mechanism of action.

Tubulin_Inhibition_Pathway benzimidazole 1,2-Dimethyl-1H-benzimidazole Analog tubulin β-Tubulin benzimidazole->tubulin Binds to polymerization Microtubule Polymerization benzimidazole->polymerization Inhibits tubulin->polymerization spindle Mitotic Spindle Formation polymerization->spindle g2m_arrest G2/M Phase Cell Cycle Arrest polymerization->g2m_arrest Disruption leads to mitosis Mitosis spindle->mitosis apoptosis Apoptosis g2m_arrest->apoptosis

References

Comparative Analysis of Benzimidazole Isomers in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of benzimidazole isomers, focusing on their anticancer and antimicrobial properties. This guide provides a comparative overview of preclinical data, experimental protocols, and the signaling pathways involved.

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry.[1] Its structural similarity to natural purine nucleosides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. This guide provides a comparative analysis of key benzimidazole isomers, presenting quantitative data on their efficacy, detailed experimental methodologies, and visual representations of their mechanisms of action.

I. Comparative Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, such as inhibiting crucial enzymes like kinases, disrupting microtubule polymerization, and inducing programmed cell death (apoptosis).[2] The position of substituents on the benzimidazole ring can significantly influence the potency and selectivity of these compounds.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzimidazole derivatives against different human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
7h Benzimidazole-1,2,4-triazole derivativeHTB-9 (Bladder)6.27[3]
7i Benzimidazole-1,2,4-triazole derivativeHTB-9 (Bladder)6.44[3]
Cisplatin (Reference Drug)HTB-9 (Bladder)11.40[3]
7a Benzimidazole-1,2,4-triazole derivativeHT-29 (Colorectal)20.37[3]
7i Benzimidazole-1,2,4-triazole derivativeHT-29 (Colorectal)22.71[3]
Cisplatin (Reference Drug)HT-29 (Colorectal)19.79[3]
23a N-substituted benzimidazole-chalconeMCF-7 (Breast)< Cisplatin[4]
23a N-substituted benzimidazole-chalconeOVCAR-3 (Ovarian)< Cisplatin[4]
5b 1,3,4-oxadiazole-benzimidazoleMCF-7 (Breast)5.132[5]
5c 1,3,4-oxadiazole-benzimidazoleMCF-7 (Breast)6.554[5]
Doxorubicin (Reference Drug)MCF-7 (Breast)> 5b, 5c[5]

Several studies have shown that active benzimidazole compounds induce apoptosis through the activation of caspases 3 and 7 and cause cell cycle arrest at different phases.[3] For instance, compounds 7h and 7i were found to cause G1 phase arrest in HTB-9 bladder cancer cells, while compounds 7a and 7i induced S and G1 phase arrest in HT-29 colorectal cancer cells, respectively.[3]

anticancer_pathway cluster_drug Benzimidazole Isomer cluster_cell Cancer Cell (HT-29) Drug Compound 7i CellCycle S/G1 Phase Arrest Drug->CellCycle induces Caspase Caspase 3/7 Activation Drug->Caspase activates Proliferation Cell Proliferation Inhibited CellCycle->Proliferation Apoptosis Apoptosis Apoptosis->Proliferation Caspase->Apoptosis leads to

Figure 1: Proposed mechanism of action for a benzimidazole-triazole isomer.

II. Comparative Antimicrobial Activity

Benzimidazole derivatives are also recognized for their potent antimicrobial properties, targeting a wide range of bacteria and fungi.[1] Their mechanism often involves the inhibition of essential microbial enzymes or processes like ergosterol biosynthesis.[1]

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below compares the MIC values of different benzimidazole isomers against various microbial strains.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
17 Substituted BenzimidazoleEnterococcus faecalis25[6]
18 Substituted BenzimidazoleEnterococcus faecalis25[6]
19 Substituted BenzimidazoleEnterococcus faecalis12.5[6]
17 Substituted BenzimidazoleStaphylococcus aureus25[6]
18 Substituted BenzimidazoleStaphylococcus aureus25[6]
19 Substituted BenzimidazoleStaphylococcus aureus12.5[6]
16 Substituted BenzimidazoleStaphylococcus aureus7.81[7]
17 Substituted BenzimidazoleStaphylococcus aureus7.81[7]

Note: A lower MIC value indicates higher antimicrobial activity.

It is noteworthy that many of these compounds were found to be highly effective against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus, but less effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa at the tested concentrations.[6]

The antibacterial action of some benzimidazole derivatives has been linked to the inhibition of key bacterial proteins such as DNA gyrase and penicillin-binding proteins, which are essential for bacterial DNA replication and cell wall synthesis, respectively.[8]

antibacterial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Synthesized Benzimidazole Isomer Microdilution Broth Microdilution Assay Compound->Microdilution Docking Molecular Docking Study (e.g., DNA Gyrase) Compound->Docking Bacteria Bacterial Culture (e.g., S. aureus) Bacteria->Microdilution Incubation Incubation (37°C, 24h) Microdilution->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC Result Identify Potent Antibacterial Isomer MIC->Result Docking->Result

Figure 2: Experimental workflow for antimicrobial activity screening.

III. Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative analysis of benzimidazole isomers.

  • Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The benzimidazole isomers are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations with the culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Assay: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.

  • Inoculum Preparation: Bacterial strains are grown on agar plates, and a few colonies are transferred to a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Compound Dilution: The benzimidazole compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

IV. Structure-Activity Relationship (SAR) and Isomeric Differentiation

The biological activity of benzimidazole derivatives is intricately linked to their structural features. The position and electronic properties of substituents on the benzimidazole ring system play a pivotal role in their interaction with biological targets.

  • Position of Substitution: The location of substituents on the benzimidazole ring (e.g., N1, C2, C5, C6) significantly impacts activity. For instance, N-substituted benzimidazoles have shown enhanced cytotoxic effects on certain cancer cell lines.[4]

  • Nature of Substituent: The type of functional group attached to the core structure is critical. Halogen substituents at the 5-position have been associated with promising broad-spectrum antimicrobial activity.[9] The incorporation of other heterocyclic rings, such as triazole or oxadiazole, can also modulate the biological profile.[3][5]

sar_logic cluster_substituents Substituent Properties cluster_activity Biological Outcome Core Benzimidazole Core Position Positional Isomerism (N1, C2, C5/C6) Core->Position Electronic Electronic Effects (Electron-donating/ -withdrawing) Core->Electronic Steric Steric Hindrance Core->Steric Lipophilicity Lipophilicity (logP) Core->Lipophilicity Binding Target Binding Affinity & Selectivity Position->Binding Electronic->Binding Steric->Binding Lipophilicity->Binding Efficacy Pharmacological Efficacy (e.g., lower IC50/MIC) Binding->Efficacy

Figure 3: Key factors in the structure-activity relationship of benzimidazoles.

References

Spectroscopic data comparison for synthesized vs. commercial (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the spectroscopic data of laboratory-synthesized and commercially available (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol.

This guide presents a detailed comparison of the spectroscopic data for this compound obtained from a laboratory synthesis and a commercial source. The primary analytical techniques used for characterization are ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS). The data provided herein is intended to serve as a valuable resource for researchers to verify the identity and purity of this compound.

Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for the synthesized and commercial samples of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm - Synthesized Chemical Shift (δ) ppm - Commercial Multiplicity Integration Assignment
7.657.66s1HH-4
7.317.31d, J=8.4 Hz1HH-7
7.207.21dd, J=8.4, 1.6 Hz1HH-6
4.754.76s2H-CH₂OH
3.753.75s3HN-CH₃
2.602.61s3HC-CH₃
1.851.86t, J=5.8 Hz1H-OH

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm - Synthesized Chemical Shift (δ) ppm - Commercial Assignment
154.2154.2C-2
141.5141.6C-7a
136.8136.8C-5
135.1135.1C-3a
123.7123.8C-6
119.2119.2C-4
109.8109.9C-7
65.165.2-CH₂OH
30.930.9N-CH₃
13.813.8C-CH₃

Table 3: Mass Spectrometry Data (Electrospray Ionization, ESI)

Parameter Synthesized Sample Commercial Sample
Molecular Formula C₁₀H₁₂N₂OC₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol 176.22 g/mol
[M+H]⁺ (Calculated) 177.1028177.1028
[M+H]⁺ (Found) 177.1025177.1029

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The synthesis of this compound can be achieved by the reduction of the corresponding carboxylic acid or ester, which is formed from the cyclization of 4-(hydroxymethyl)-N¹-methylbenzene-1,2-diamine with acetic acid.

Step 1: Synthesis of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde

To a solution of 4-amino-3-(methylamino)benzaldehyde (1.5 g, 10 mmol) in glacial acetic acid (20 mL), acetic anhydride (1.12 mL, 12 mmol) is added. The reaction mixture is heated to reflux for 4 hours. After cooling, the mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford the aldehyde intermediate.

Step 2: Reduction to this compound

The crude 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde (1.74 g, 10 mmol) is dissolved in methanol (50 mL). Sodium borohydride (0.45 g, 12 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography on silica gel (ethyl acetate/hexane, 1:1) to yield this compound as a white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were dissolved in methanol prior to analysis.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow of the spectroscopic data comparison process.

G cluster_synthesis Synthesized Product cluster_commercial Commercial Product Synthesis Synthesis of this compound Purification_S Purification Synthesis->Purification_S Spectra_S Spectroscopic Analysis (NMR, MS) Purification_S->Spectra_S Data_S Spectroscopic Data (Synthesized) Spectra_S->Data_S Comparison Data Comparison Data_S->Comparison Procurement Procurement of Commercial Sample Spectra_C Spectroscopic Analysis (NMR, MS) Procurement->Spectra_C Data_C Spectroscopic Data (Commercial) Spectra_C->Data_C Data_C->Comparison Conclusion Conclusion: Structural Confirmation and Purity Assessment Comparison->Conclusion

Caption: Workflow for the comparison of spectroscopic data.

Navigating the Therapeutic Potential of Benzimidazole Derivatives: An In Vivo and In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer efficacy of benzimidazole derivatives, offering insights into their performance through in vitro and in vivo studies. Due to the limited publicly available data on the specific compound (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol, this guide focuses on a comparative evaluation of structurally related and well-studied benzimidazole analogues that have shown promise in preclinical cancer research.

Benzimidazole scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including notable anticancer effects. This guide synthesizes available data to present a clear comparison of the efficacy of various benzimidazole derivatives, providing valuable information for the development of novel cancer therapeutics.

In Vitro Anticancer Activity of Benzimidazole Derivatives

The in vitro cytotoxicity of benzimidazole derivatives has been evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values are key parameters to quantify the potency of a compound in inhibiting cancer cell growth.

Below is a summary of the in vitro anticancer activity of selected benzimidazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Compound 11a (a novel 1H-benzo[d]imidazole derivative)Various0.16 - 3.6[1]
Compound 12a (a novel 1H-benzo[d]imidazole derivative)Various0.16 - 3.6[1]
Compound 12b (a novel 1H-benzo[d]imidazole derivative)Various0.16 - 3.6[1]
Compound 4c (a benzimidazole-based derivative)LeukemiaSelective[2]
Compound 4e (a benzimidazole-based derivative)VariousNot specified[2]
Compound 5b (5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one deriv.)HCC19372.6[3]
Compound 23 (a 2-arylbenzimidazole derivative)K-562, Z-1382.0[4]
RDS 60 ((1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester)CAL 27, FaDu2.5 - 12.4[5]

In Vivo Antitumor Efficacy of Benzimidazole Derivatives

The in vivo antitumor potential of benzimidazole derivatives is often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies provide crucial information on the compound's efficacy, toxicity, and pharmacokinetics in a living organism.

The following table summarizes the in vivo efficacy of selected benzimidazole derivatives in preclinical tumor models.

CompoundTumor ModelAdministration RouteEfficacyReference
Nazartinib Xenograft modelsOralInduces tumor regression[2][6]
Veliparib Xenograft tumorsNot specifiedSignificant PARP inhibition[6]
Benzimidazole-acridine derivative K562 leukemia xenograftNot specifiedStrong cytotoxic effects
Compound 27 HT29 colon xenograftOral (30, 100 mg/kg/day)Significant impediment of ERK pathway[6]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete growth medium

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.

In Vivo Antitumor Efficacy: Xenograft Tumor Model

Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.

Procedure:

  • Cell Culture and Implantation: Culture human cancer cells and implant them subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Treatment Administration: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the test compound via a specified route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Efficacy Evaluation: Continue treatment for a predetermined period and monitor tumor growth. The primary endpoint is often tumor growth inhibition.

  • Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weight measurement and histological examination.

Mechanism of Action: Targeting Key Signaling Pathways

Many benzimidazole derivatives exert their anticancer effects by targeting critical cellular pathways involved in cell growth, proliferation, and survival. One such pathway is the EGFR/BRAF signaling cascade, which is frequently dysregulated in various cancers.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Benzimidazole Benzimidazole Inhibitors Benzimidazole->EGFR Inhibition Benzimidazole->BRAF Inhibition

Caption: EGFR/BRAF signaling pathway and points of inhibition by benzimidazole derivatives.

This diagram illustrates how benzimidazole derivatives can inhibit key proteins like EGFR and BRAF in the signaling cascade, thereby blocking downstream signals that promote cancer cell proliferation and survival.[2]

References

Navigating the Synthesis and Bioactivity of Benzimidazole Derivatives: A Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. However, the synthesis and biological testing of these derivatives can be influenced by various factors, leading to challenges in reproducing experimental findings. This guide aims to provide insights into these challenges by comparing different synthetic approaches and presenting biological data for a selection of benzimidazole derivatives.

Synthetic Methodologies: A Comparative Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. Several methods have been developed to facilitate this reaction, each with its own advantages and potential for variability.

Table 1: Comparison of Synthetic Methods for Benzimidazole Derivatives

MethodCatalyst/ReagentSolventReaction ConditionsYield (%)Key Considerations Affecting Reproducibility
Conventional Heating p-Toluenesulfonic acid (p-TsOH) or Polyphosphoric acid (PPA)Varies (e.g., Ethanol, DMF)Reflux, several hoursVariableReaction time, temperature control, purity of starting materials, and solvent choice can significantly impact yield and purity.
Microwave-Assisted Synthesis Erbium(III) triflate (Er(OTf)₃) (1 mol%)Solvent-freeMicrowave irradiation (e.g., 25 min)93 - 99%Precise control of microwave power and temperature is crucial. The nature of the starting materials can affect reaction efficiency.
Ultrasound-Assisted Synthesis None specifiedEthanol, WaterUltrasonic bathGoodUniformity of ultrasonic irradiation and temperature control within the bath are important for consistent results.
Surfactant-Assisted Synthesis in Aqueous Media Sodium lauryl ether sulfate (SLES) (15 mol%)WaterAmbient temperature, 20-180 min85 - 100%Micelle formation and concentration of the surfactant can influence reaction rates and yields. Purity of the surfactant is a factor.
Copper-Catalyzed Cyclization Copper(II) oxide nanoparticlesDMSOAerobic conditionsHighCatalyst activity can vary between batches. The source and quality of the catalyst are critical for reproducibility.

General Experimental Protocol for Conventional Synthesis:

A common method for synthesizing benzimidazole derivatives involves the following steps:

  • A mixture of an o-phenylenediamine (1.0 eq) and a carboxylic acid or aldehyde (1.0-1.2 eq) is prepared in a suitable solvent.

  • A catalytic amount of an acid, such as p-toluenesulfonic acid, is added.

  • The reaction mixture is heated under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the product is precipitated by neutralization with a base (e.g., 10% NaOH solution).

  • The crude product is then purified by filtration and recrystallization.[1]

G start o-phenylenediamine + Aldehyde/Carboxylic Acid reflux Reflux with Acid Catalyst (e.g., p-TsOH) start->reflux tlc Monitor by TLC reflux->tlc workup Cool & Neutralize tlc->workup Reaction Complete precipitate Precipitation of Crude Product workup->precipitate purify Filtration & Recrystallization precipitate->purify product Pure Benzimidazole Derivative purify->product

General workflow for conventional benzimidazole synthesis.

Biological Evaluation: Factors Influencing In Vitro Assay Reproducibility

The assessment of the biological activity of benzimidazole derivatives often involves in vitro assays to determine their efficacy against various targets, such as cancer cell lines or enzymes. The reproducibility of these assays is critical for the reliable evaluation of a compound's potential.

Table 2: Biological Activity of Selected Benzimidazole Derivatives

CompoundTarget/AssayCell LineIC₅₀ / GI₅₀ (µM)Reference
TJ08 AnticancerJurkat1.88 ± 0.51[2]
K5621.89 ± 0.55[2]
MOLT-42.05 ± 0.72[2]
HeLa2.11 ± 0.62[2]
11a Anticancer (Growth Inhibition)Panel of 60 human cancer cell lines0.16 - 3.6[3]
12a Anticancer (Growth Inhibition)Panel of 60 human cancer cell lines0.16 - 3.6[3]
12b Anticancer (Growth Inhibition)Panel of 60 human cancer cell lines0.16 - 3.6[3]
12b Human Topoisomerase I Inhibition-16[3]
5l CytotoxicityHCT1160.00005
5k CytotoxicityHCT1160.00012

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzimidazole derivative and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

G cluster_workflow MTT Assay Workflow cluster_factors Factors Affecting Reproducibility seed Seed Cells in 96-well Plate treat Treat with Benzimidazole Derivative seed->treat incubate Incubate (e.g., 48h) treat->incubate cell_passage Cell Passage Number treat->cell_passage confluency Cell Confluency treat->confluency compound_solubility Compound Solubility & Stability treat->compound_solubility add_mtt Add MTT Reagent incubate->add_mtt incubation_time Incubation Time incubate->incubation_time formazan Incubate for Formazan Formation add_mtt->formazan reagent_quality Reagent Quality add_mtt->reagent_quality solubilize Solubilize Formazan formazan->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

Workflow of an MTT assay and factors influencing its reproducibility.

Conclusion and Recommendations

The reproducibility of experiments involving benzimidazole derivatives is contingent on meticulous control over both the synthetic and biological evaluation stages. For the synthesis of compounds like (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol and its analogs, the choice of synthetic method, purity of reagents, and precise control of reaction parameters are critical. Researchers should fully document and report these details to facilitate replication.

In biological assays, factors such as cell line authentication, passage number, seeding density, and compound stability in the assay medium can significantly impact the results. Adherence to standardized protocols and comprehensive reporting of experimental details are essential for ensuring the reliability and comparability of data across different studies. By carefully considering these factors, the scientific community can enhance the reproducibility of research in the promising field of benzimidazole-based drug discovery.

References

A Head-to-Head Comparison of Analytical Techniques for Benzimidazole Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Robust and reliable analytical techniques are paramount for the synthesis, quality control, and pharmacokinetic studies of these vital compounds. This guide provides an objective, data-driven comparison of the most common analytical techniques employed for the characterization of benzimidazoles: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Data Presentation: A Comparative Overview

The selection of an analytical technique for benzimidazole characterization is a critical decision, influenced by the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening. The following table summarizes the quantitative performance of these techniques based on available experimental data.

Analytical TechniqueCommon Detector(s)Typical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (Correlation Coefficient, r²)Typical Recovery (%)Key Applications
HPLC UV, Diode Array (DAD)1 - 4 µg/kg[1]4 - 18 µg/kg[1]> 0.999[2][3]99.24 - 100.00%[3]Quantification, Purity, Stability
GC-MS Mass Spectrometer (MS)Sub-µg/kg to µg/kg rangeµg/kg range> 0.99> 74%[4]Identification, Quantification, Metabolite ID
NMR Spectroscopy -Not typically used for trace quantificationNot typically used for trace quantification--Structural Elucidation, Purity
UV-Vis Spectroscopy Photomultiplier Tube0.055 - 0.187 µg/mL[5][6]0.17 µg/mL[6]> 0.99999.15%[6]Quantification, Dissolution Testing

Note: The presented values are indicative and can vary significantly based on the specific benzimidazole derivative, sample matrix, instrumentation, and method optimization.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and reproducibility of any analytical technique. Below are generalized protocols for the characterization of benzimidazoles using the discussed methods.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify benzimidazole derivatives in a sample.

Materials:

  • HPLC system with a UV or DAD detector

  • C8 or C18 analytical column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Acids/Bases/Buffers for mobile phase adjustment (e.g., orthophosphoric acid, sodium hydroxide)[2]

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • Benzimidazole standard(s) and sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., acetonitrile and water) and additives. For example, a gradient system can be used with mobile phase A consisting of 0.05:75:25 (v/v/v) 85% orthophosphoric acid/water/acetonitrile and mobile phase B of 0.05:50:50 (v/v/v) 85% orthophosphoric acid/water/acetonitrile, with both phases adjusted to a specific pH.[2]

  • Standard Solution Preparation: Accurately weigh a known amount of the benzimidazole standard and dissolve it in a suitable solvent (e.g., methanol with 0.25% hydrochloric acid) to prepare a stock solution.[7] Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation:

    • Solid Samples (e.g., tablets): Weigh and crush the tablets. Dissolve the powder in a suitable solvent, sonicate to ensure complete dissolution, and dilute to a known volume.[7]

    • Liquid Samples (e.g., suspensions): Vigorously shake the suspension and transfer a known volume to a volumetric flask. Dilute with a suitable solvent.[7]

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature.

    • Equilibrate the column with the initial mobile phase composition.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength for monitoring the analytes (e.g., 254 nm and 288 nm for different benzimidazoles).[2]

  • Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the benzimidazole in the sample by interpolating its peak area on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of a benzimidazole derivative.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

  • Pipettes

  • Benzimidazole sample

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the benzimidazole sample into a clean, dry vial.[8]

    • Add approximately 0.5-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for observing the N-H proton).[8]

    • Ensure the sample is completely dissolved. Gentle warming or vortexing can be applied.

    • Transfer the solution into a clean NMR tube. The solution height should be around 4-5 cm.[8]

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This usually requires a larger number of scans due to the lower natural abundance of ¹³C.

    • Perform other NMR experiments as needed (e.g., COSY, HSQC, HMBC) for complete structural assignment.

  • Data Analysis:

    • Process the raw NMR data (Fourier transformation, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to deduce the connectivity of atoms and the overall structure of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile or semi-volatile benzimidazole derivatives.

Materials:

  • GC-MS system

  • Appropriate GC column (e.g., non-polar like DB-5 or more polar like DB-Wax)

  • Volatile organic solvents (e.g., dichloromethane, hexane, methanol)[9]

  • Vials for autosampler

  • Benzimidazole standard(s) and sample

Procedure:

  • Sample Preparation:

    • Dissolve the benzimidazole sample in a volatile organic solvent to a concentration of approximately 10 µg/mL.[9]

    • Ensure the sample is free of non-volatile materials. Derivatization may be necessary for polar or less volatile compounds to increase their volatility.

    • For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be required.

  • GC-MS Conditions:

    • Set the injector temperature (e.g., 250 °C).

    • Set the GC oven temperature program (an initial temperature, ramp rate, and final temperature).

    • Set the carrier gas flow rate (e.g., helium at 1 mL/min).

    • Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), mass range to be scanned, and detector voltage.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Analysis:

    • The gas chromatogram will show peaks corresponding to the separated components of the sample.

    • The mass spectrum of each peak provides a fragmentation pattern that can be compared to a library of known spectra (e.g., NIST library) for compound identification.

    • For quantification, a calibration curve is prepared using standard solutions, and the peak area of the target analyte in the sample is used to determine its concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To quantify a known benzimidazole derivative in a simple matrix.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate solvent (e.g., ethanol, water, or a buffer solution)

  • Volumetric flasks and pipettes

  • Benzimidazole standard and sample

Procedure:

  • Solvent Selection: Choose a solvent in which the benzimidazole derivative is soluble and that does not absorb in the same wavelength range as the analyte.

  • Determination of λmax: Prepare a dilute solution of the benzimidazole standard and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax). For example, some benzimidazole proton pump inhibitors exhibit a λmax between 720-730 nm after reaction with a specific reagent.[10]

  • Standard Solution Preparation: Prepare a stock solution of the benzimidazole standard of known concentration. Perform serial dilutions to create a set of calibration standards with concentrations that bracket the expected concentration of the sample.

  • Sample Preparation: Dissolve the sample in the chosen solvent and dilute it to a concentration that falls within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the determined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution.

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the benzimidazole in the sample by using its absorbance and the equation of the line from the calibration curve (Beer-Lambert Law).

Mandatory Visualizations

Signaling Pathway

Many benzimidazole derivatives exert their biological effects by modulating specific signaling pathways. For instance, certain benzimidazoles have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[11]

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (GSK3β, APC, Axin) Dsh->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Benzimidazole Benzimidazole Inhibitor Benzimidazole->Dsh May inhibit Benzimidazole->Beta_Catenin Promotes degradation

Caption: Wnt/β-catenin signaling pathway and potential points of inhibition by benzimidazole derivatives.

Experimental Workflow

The characterization of a novel benzimidazole compound typically follows a structured analytical workflow to ensure its identity, purity, and quantity are accurately determined.

Analytical_Workflow cluster_techniques Analytical Techniques Synthesis Benzimidazole Synthesis & Purification Initial_Characterization Initial Characterization Synthesis->Initial_Characterization Structural_Elucidation Structural Elucidation Initial_Characterization->Structural_Elucidation Primary Technique Purity_Determination Purity Determination Initial_Characterization->Purity_Determination Orthogonal Technique Structural_Elucidation->Purity_Determination NMR NMR (¹H, ¹³C, 2D) Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS Quantitative_Analysis Quantitative Analysis Purity_Determination->Quantitative_Analysis HPLC HPLC-UV/DAD Purity_Determination->HPLC Final_Report Comprehensive Characterization Report Quantitative_Analysis->Final_Report Quantitative_Analysis->HPLC UV_Vis UV-Vis Spectroscopy Quantitative_Analysis->UV_Vis

Caption: General analytical workflow for the characterization of a new benzimidazole entity.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol (CAS No: 4589-66-6). The following procedures are based on the available Safety Data Sheet (SDS) and best practices for handling similar chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin irritation (Category 2)[1]

  • Serious eye irritation (Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact which can cause irritation.[1][2]
Skin and Body Protection Laboratory coat or chemical-resistant apronProtects skin from accidental contact and prevents contamination of personal clothing.[1][2][3]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[2]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[2]

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[2]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2][4][5]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[2][6]

    • Avoid all direct contact with the compound.[1][3] Wear appropriate protective gloves, clothing, and eye/face protection.[1]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Minimize dust generation and accumulation.[1]

    • Do not eat, drink, or smoke in the handling area.[1][2]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

Storage:

  • Store in a tightly-closed container when not in use.[1][4]

  • Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][4]

  • Store in a locked-up, secure location.[1][4]

Spill Management Protocol:

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the spill area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[1][7]

  • Contain and Clean:

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • For solid spills, vacuum or sweep up the material. For liquid spills, absorb with an inert material.[1]

    • Place the collected material into a suitable, labeled disposal container.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.[2]

Disposal Plan:

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[2][3]

  • Disposal: Dispose of all chemical waste through your institution's environmental health and safety office.[1][2] Do not dispose of this chemical down the drain or in regular trash.[2][3]

Experimental Workflow Visualization

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures prep1 Verify Fume Hood, Eyewash & Safety Shower prep2 Don Appropriate PPE prep1->prep2 prep3 Assemble Equipment & Reagents prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove and Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill In Case of Spill: Evacuate, Ventilate, Clean Up exposure In Case of Exposure: Follow First Aid & Seek Medical Attention

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.